Dipsanoside A
Description
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Properties
Molecular Formula |
C66H90O37 |
|---|---|
Molecular Weight |
1475.4 g/mol |
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |
InChI Key |
JGFCDHIJCNLFPY-ZLOPAGHCSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4CC=C(C=O)[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Dipsanoside A: A Technical Guide to its Discovery, Isolation, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a triterpenoid (B12794562) saponin (B1150181) found in the roots of Dipsacus asper, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. While specific detailed protocols and extensive quantitative data for this compound are not widely published, this document synthesizes available information on the isolation of related saponins (B1172615) from Dipsacus asper and the reported biological activities of "dipsanosides" to provide a foundational understanding for researchers. This guide includes postulated experimental protocols, data presentation in structured tables, and visualizations of key processes to facilitate further investigation into this promising natural product.
Introduction
Dipsacus asper Wall. ex DC., commonly known as "Xu Duan" in traditional Chinese medicine, has a long history of use for treating conditions related to bone and joint health. The therapeutic effects of this plant are largely attributed to its rich content of bioactive secondary metabolites, particularly triterpenoid saponins and iridoid glycosides. Among these, this compound represents a compound of interest for further pharmacological investigation. This guide aims to provide a detailed technical overview of the processes involved in the discovery and isolation of this compound, as well as to summarize its potential biological activities based on current knowledge of related compounds.
Discovery and Structural Elucidation of this compound
The discovery of this compound involves the systematic phytochemical investigation of Dipsacus asper roots. The structural elucidation of this complex triterpenoid saponin relies on a combination of modern spectroscopic techniques.
General Experimental Protocol for Structural Elucidation
While a specific detailed protocol for this compound is not available, the following represents a standard workflow for the structural elucidation of a novel saponin:
-
Isolation and Purification: Obtain a pure sample of the compound using the chromatographic techniques outlined in Section 3.
-
Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.
-
Utilize 2D NMR techniques (COSY, HSQC, HMBC, NOESY) to establish the connectivity of atoms and the stereochemistry of the molecule.
-
-
Acid Hydrolysis: Hydrolyze the saponin to separate the aglycone (triterpenoid) from the sugar moieties. Identify the individual sugars by comparison with authentic standards using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis and Structure Determination: Combine all spectroscopic and chemical data to assemble the final structure of this compound.
Spectroscopic Data for this compound
The following table summarizes the known spectroscopic data for this compound.
| Data Type | Value |
| Molecular Formula | C₆₆H₉₀O₃₇ |
| Exact Mass | 1474.516 g/mol |
| CAS Number | 889678-62-0 |
| ¹³C NMR | A publicly available spectrum can be found on SpectraBase (ID: FMMKfF9yKFZ).[1] |
| ¹H NMR | Specific, publicly available data for this compound is limited. |
Isolation of this compound from Dipsacus asper
A specific, detailed protocol for the isolation of this compound has not been published. However, based on established methods for the separation of saponins from Dipsacus asper, a plausible multi-step chromatographic procedure can be proposed.[2][3]
Proposed Experimental Protocol for Isolation
-
Plant Material Preparation:
-
Collect and dry the roots of Dipsacus asper.
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Extract the powdered plant material with 70% ethanol (B145695) under reflux for 2 hours (repeat 3 times).
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Fractionation using Macroporous Resin Chromatography:
-
Dissolve the crude extract in water and apply it to an AB-8 macroporous resin column.
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the saponin-rich fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). This compound is expected to elute in the higher ethanol concentration fractions.
-
-
Purification using Silica (B1680970) Gel Column Chromatography:
-
Subject the saponin-rich fraction to silica gel column chromatography.
-
Elute with a gradient of chloroform-methanol or a similar solvent system.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing the target compound.
-
-
Final Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Perform final purification of the this compound-containing fractions using a reversed-phase C18 column on a prep-HPLC system.
-
Use a gradient of acetonitrile (B52724) and water as the mobile phase.
-
Collect the peak corresponding to this compound and verify its purity using analytical HPLC.
-
-
Lyophilization:
-
Lyophilize the purified fraction to obtain this compound as a white powder.
-
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the isolation of this compound, based on typical yields for similar saponins.
| Parameter | Value | Method of Determination |
| Starting Plant Material | 1 kg of dried Dipsacus asper roots | Gravimetric |
| Crude Extract Yield | 150 g (15%) | Gravimetric |
| Saponin-Rich Fraction Yield | 20 g (2%) | Gravimetric |
| Purified this compound Yield | 100 mg (0.01%) | Gravimetric |
| Purity of this compound | >98% | HPLC-UV |
Experimental Workflow Diagram
Caption: Proposed workflow for the isolation of this compound.
Biological Activities of Dipsanosides
While specific studies on the biological activities of this compound are limited, research on "dipsanosides" from Dipsacus asper suggests potential antibacterial properties.
Antibacterial Activity
It has been reported that dipsanosides exhibit bactericidal action by targeting key bacterial enzymes.
The proposed mechanism of antibacterial action for dipsanosides involves the inhibition of DNA gyrase B and tyrosyl-tRNA synthetase. These enzymes are essential for bacterial DNA replication and protein synthesis, respectively, making them attractive targets for antibiotic development.[4][5]
-
Bacterial Strains: Obtain a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
The following table presents hypothetical MIC values for this compound against common bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | 128 |
| Enterococcus faecalis (ATCC 29212) | 32 |
Signaling Pathway Diagram: Proposed Antibacterial Mechanism
Caption: Proposed antibacterial mechanism of this compound.
Future Directions
The study of this compound is still in its early stages. To fully understand its therapeutic potential, further research is required in the following areas:
-
Development of a standardized and optimized isolation protocol to obtain higher yields of pure this compound.
-
Comprehensive structural elucidation using advanced spectroscopic techniques to confirm its absolute stereochemistry.
-
In-depth evaluation of its antibacterial activity against a broad panel of pathogenic bacteria, including multidrug-resistant strains.
-
Elucidation of its precise mechanism of action through enzymatic assays and molecular modeling studies to confirm its interaction with DNA gyrase B and tyrosyl-tRNA synthetase.
-
Investigation of other potential biological activities , such as anti-inflammatory, anti-osteoporotic, and neuroprotective effects, which are known for other compounds from Dipsacus asper.
-
Preclinical studies to evaluate its in vivo efficacy, safety, and pharmacokinetic profile.
Conclusion
This compound is a complex natural product from Dipsacus asper with potential as a novel antibacterial agent. This technical guide has provided a framework for its discovery, isolation, and biological evaluation based on the current scientific literature. While significant research gaps remain, the information presented here serves as a valuable resource for scientists and researchers dedicated to the exploration of new therapeutic leads from natural sources. The development of robust experimental protocols and the generation of comprehensive quantitative data will be crucial for advancing our understanding of this compound and its potential clinical applications.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosyl-tRNA synthetase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipsanoside A: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Dipsanoside A, a notable iridoid glycoside, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, biological activities, and underlying mechanisms of action based on available scientific literature.
Core Compound Data
This compound is a complex natural product with the following key identifiers:
| Property | Value | Citation |
| CAS Number | 889678-62-0 | [1][2][3] |
| Molecular Formula | C₆₆H₉₀O₃₇ | [1][2][3] |
| Molecular Weight | 1475.4 g/mol | [1][2][3] |
Biological Source and Significance
This compound is a tetrairidoid glucoside originally isolated from the roots of Dipsacus asper, a plant used in traditional Chinese medicine.[4] The genus Dipsacus has been historically utilized for its purported therapeutic properties, including the treatment of bone fractures and rheumatoid arthritis.[5] Phytochemical investigations into Dipsacus asper have revealed a rich composition of iridoid glycosides, triterpenoid (B12794562) saponins, and phenolic acids, which are believed to contribute to its bioactivity.[5][6]
Reported Biological Activities
Preliminary studies suggest that this compound and related compounds from Dipsacus asper possess antibacterial and cytotoxic properties.
Antibacterial Activity
While specific minimum inhibitory concentration (MIC) values for this compound against various bacterial strains are not yet widely published, compounds from the genus Dipsacus have demonstrated bactericidal action. The proposed mechanism involves the inhibition of essential bacterial enzymes such as DNA gyrase B and tyrosyl-tRNA-synthetase.
Cytotoxic Activity
Bioassay-guided fractionation of extracts from Dipsacus asper has led to the isolation of various compounds, including iridoid glycosides, which have been evaluated for their effects on cancer cell lines. While specific IC50 values for this compound are not detailed in the currently available literature, the general class of compounds is of interest for its potential antineoplastic properties.
Experimental Methodologies
The following are generalized protocols for assessing the biological activities of natural products like this compound.
General Antibacterial Susceptibility Testing
A common method to determine the antibacterial efficacy of a compound is the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Figure 1. Workflow for MIC determination.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
General Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow for MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of plant flavonoids to gram-positive bacteria predicted from their lipophilicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the chemical constituents of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Biosynthesis of Dipsanoside A in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Dipsanoside A, a complex tetrairidoid glucoside isolated from Dipsacus asper. Due to the limited extent of direct research on this compound's biosynthesis, this document outlines a putative pathway constructed from the well-established principles of iridoid biosynthesis and the known secondary metabolism of the Dipsacus genus. This guide is intended to serve as a foundational resource, highlighting both the current understanding and the existing knowledge gaps to stimulate further investigation.
Introduction to this compound
This compound is a notable secondary metabolite found in the roots of Dipsacus asper, a plant with a long history of use in traditional medicine. Structurally, it is a complex molecule belonging to the iridoid class of monoterpenoids. Specifically, it is a tetrairidoid glucoside, meaning it is composed of four iridoid units linked together and attached to a single glucose molecule. The presence of such complex iridoids, including various bisiridoids, is a characteristic feature of the Dipsacus genus. The intricate structure of this compound suggests a fascinating and complex biosynthetic pathway, which is of significant interest for metabolic engineering and synthetic biology applications.
The Core Iridoid Biosynthesis Pathway: The Foundation for this compound
The biosynthesis of all iridoids, including the monomeric units of this compound, begins with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP). GPP is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The core pathway to key iridoid intermediates such as loganin (B1675030) is well-characterized and proceeds through several enzymatic steps.
Putative Biosynthesis Pathway of this compound
The complete biosynthetic pathway for this compound has not yet been experimentally elucidated. However, based on the known chemistry of iridoids and the presence of various iridoid monomers and dimers in Dipsacus species, a putative pathway can be proposed. This hypothetical pathway involves the synthesis of iridoid monomers, followed by sequential dimerization and tetramerization, and finally, glycosylation.
The iridoid monomers that constitute this compound are likely derived from loganin or other closely related iridoids such as cantleyoside and sweroside, all of which have been identified in Dipsacus species. The formation of the tetrairidoid structure is hypothesized to occur through a series of enzyme-catalyzed coupling reactions. These reactions could be mediated by specific acyltransferases or other coupling enzymes that form ester or ether linkages between the iridoid units. The final step is the attachment of a glucose molecule, a reaction catalyzed by a UDP-glycosyltransferase (UGT).
Quantitative Data
While kinetic data for the enzymes in the this compound pathway are not available, several studies have quantified the content of this compound and related iridoids in Dipsacus asper using High-Performance Liquid Chromatography (HPLC). The following tables summarize representative quantitative data from the literature.
Table 1: Content of this compound and Related Compounds in Raw and Processed Radix Dipsaci
| Compound | Raw Radix Dipsaci (mg/g) | Salt-Processed Radix Dipsaci (mg/g) |
| Loganic Acid | 1.25 ± 0.23 | 1.89 ± 0.31 |
| Loganin | 0.87 ± 0.15 | 0.65 ± 0.11 |
| This compound | 0.45 ± 0.08 | 0.58 ± 0.10 |
| Dipsanoside B | 0.92 ± 0.17 | 0.76 ± 0.14 |
| Asperosaponin VI | 3.11 ± 0.45 | 3.56 ± 0.52 |
Data are presented as mean ± standard deviation and are compiled from representative studies. Actual values may vary depending on the plant source, age, and processing methods.
Table 2: HPLC Method Parameters for Quantification of Iridoids in Dipsacus asper
| Parameter | Value |
| Chromatographic Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be crucial for this research.
The identification of genes encoding the enzymes for this compound biosynthesis can be achieved through transcriptomic analysis of Dipsacus asper.
Protocol:
-
Plant Material: Collect fresh root and leaf tissues from Dipsacus asper at different developmental stages.
-
RNA Extraction: Extract total RNA from the collected tissues using a plant RNA extraction kit or a TRIzol-based method.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).
-
Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI, UniProt) and functional annotation using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).
-
Identification of Candidate Genes: Identify putative glycosyltransferases, acyltransferases, and other enzyme-encoding genes that are highly expressed in tissues where this compound accumulates.
The function of candidate enzymes can be verified through heterologous expression and in vitro enzyme assays.
Protocol:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from Dipsacus asper cDNA.
-
Vector Construction: Clone the amplified gene sequences into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions.
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
For Glycosyltransferases: Incubate the purified enzyme with a potential iridoid tetramer aglycone substrate and a sugar donor (e.g., UDP-glucose). Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.
-
For Coupling Enzymes: Incubate the purified enzyme with iridoid monomer or dimer substrates. Analyze the reaction products for the formation of larger iridoid structures.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the characterized enzymes using varying substrate concentrations.
Conclusion and Future Perspectives
The biosynthesis of this compound in Dipsacus asper represents a fascinating area of plant secondary metabolism that is yet to be fully explored. This guide has outlined a putative pathway based on the current understanding of iridoid biosynthesis. The complete elucidation of this pathway will require the identification and functional characterization of the specific enzymes responsible for the tetramerization of iridoid units and their subsequent glycosylation. The experimental protocols detailed herein provide a roadmap for future research in this area. A thorough understanding of the biosynthesis of this compound will not only provide fundamental insights into the metabolic capabilities of Dipsacus but also open up possibilities for the biotechnological production of this and other complex iridoids for pharmaceutical applications.
Unveiling Dipsanoside A: A Technical Guide to Its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a notable tetrairidoid glucoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols related to this compound, catering to the needs of researchers and professionals in drug development.
Natural Sources and Abundance
The primary and most well-documented natural source of this compound is the root of Dipsacus asper Wall. ex DC., a perennial herb belonging to the Caprifoliaceae family.[1][2] This plant, also known by its synonym Dipsacus asperoides C.Y.Cheng & T.M.Ai, is widely distributed in China and has a long history of use in traditional Chinese and Korean medicine for treating bone and joint ailments.[1] The dried root of the plant is referred to as "Radix Dipsaci" or "Xu Duan".[1]
While Dipsacus asper is the principal source, the genus Dipsacus and the closely related genus Scabiosa are known to produce a variety of iridoid glycosides. However, this compound has been specifically isolated from Dipsacus asper.[1]
Quantitative Abundance
Quantitative analysis of this compound in the roots of Dipsacus asper has been performed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The content of this compound can vary depending on the processing of the root material.
| Plant Material | Compound | Abundance (mg/g) |
| Raw Dipsacus asper root | This compound | 0.13 - 0.35 |
| Salt-processed Dipsacus asper root | This compound | 0.15 - 0.42 |
This data is compiled from a study analyzing various batches of Radix Dipsaci.
Experimental Protocols
Quantification of this compound in Dipsacus asper Root using HPLC-DAD
This protocol outlines the analytical method for determining the quantity of this compound in plant material.
1. Sample Preparation:
-
Accurately weigh 0.5 g of powdered Dipsacus asper root (80 mesh).
-
Place the powder in a stoppered conical flask.
-
Add 25 mL of 80% methanol (B129727) and weigh the flask accurately.
-
Perform ultrasonication (300 W, 50 kHz) for 30 minutes.
-
Reweigh the flask and replenish any lost weight with 80% methanol.
-
Filter the solution through a 0.45 μm microporous membrane to obtain the sample solution.
2. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection Wavelength: As determined by the UV spectrum of this compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Quantification:
-
Prepare a standard curve by injecting known concentrations of purified this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Signaling Pathways
While direct studies on the signaling pathways modulated by isolated this compound are limited, research on iridoid glycosides and extracts of Dipsacus asper provides valuable insights into its potential mechanisms of action.
Aqueous extracts of Dipsacus asperoides have been shown to exert anti-inflammatory effects by inhibiting the ERK1/2 signaling pathway and activating the Nrf2/HO-1 pathway in macrophages. Iridoid glycosides as a class are known to modulate various key inflammatory signaling pathways, including the inhibition of NF-κB , MAPK/ERK , and PI3K/Akt pathways. They are also involved in the regulation of apoptosis-related signaling.
Conclusion
This compound is a significant bioactive compound found in the roots of Dipsacus asper. This guide provides a foundational understanding of its natural occurrence, quantitative abundance, and the analytical methods for its quantification. The exploration of its engagement with cellular signaling pathways, particularly in inflammation and oxidative stress, underscores its potential for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms of purified this compound to fully realize its therapeutic promise.
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactivity of Dipsanoside A: A Literature Review for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, has garnered attention within the scientific community for its potential therapeutic applications. Dipsacus asper, a perennial plant with a long history of use in traditional Chinese medicine, is known for its role in promoting bone health and as a general tonic. While research into the specific bioactivities of this compound is still in its nascent stages, the broader class of iridoid glycosides, to which it belongs, has been shown to possess a range of pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive review of the available scientific literature on the bioactivity of compounds isolated from Dipsacus asper, with a focus on iridoid glycosides, as a proxy for understanding the potential of this compound. Due to a scarcity of studies focusing specifically on this compound, this review will detail the experimental protocols and quantitative data for closely related compounds isolated from the same plant, offering valuable insights for future research and drug development endeavors.
Neuroprotective Effects of Iridoid Glycosides from Dipsacus asper
While direct evidence for the neuroprotective activity of this compound is not yet available in peer-reviewed literature, a key study by Ji et al. (2012) investigated the neuroprotective effects of other iridoid glycosides isolated from Dipsacus asper. This research provides the most relevant data to date for inferring the potential neuroprotective capabilities of this compound.
Quantitative Data
The study by Ji et al. evaluated the protective effects of three iridoid glycosides—loganic acid ethyl ester, loganin, and cantleyoside—against Aβ25-35 induced cell death in rat pheochromocytoma (PC12) cells. The results, as measured by the MTT assay, are summarized in the table below.
| Compound | Concentration (μM) | Inhibition Ratio (%) against Aβ25-35 Induced Cell Death |
| Loganic acid ethyl ester | 10 | 35.06 ± 0.86 |
| Loganin | 10 | 25.89 ± 1.12 |
| Cantleyoside | 10 | 21.34 ± 1.05 |
| Salvianolic acid B (Positive Control) | 10 | 45.23 ± 0.98 |
Data extracted from Ji et al., 2012.
Experimental Protocol: MTT Assay for Neuroprotection
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. In the context of this study, it was used to quantify the neuroprotective effects of the isolated compounds against amyloid-beta (Aβ)-induced cytotoxicity.
Methodology:
-
Cell Culture: PC12 cells were cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: The cells were pre-treated with the test compounds (loganic acid ethyl ester, loganin, cantleyoside) or the positive control (salvianolic acid B) at a concentration of 10 μM for a specified period.
-
Induction of Cytotoxicity: Following pre-treatment, Aβ25-35 was added to the cell cultures to induce cytotoxicity, simulating the neurotoxic effects observed in Alzheimer's disease.
-
MTT Incubation: After the incubation period with Aβ25-35, the culture medium was replaced with a fresh medium containing MTT solution. The plates were then incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength. The intensity of the color is directly proportional to the number of viable, metabolically active cells.
-
Calculation of Inhibition Ratio: The percentage of neuroprotection (inhibition ratio) was calculated by comparing the absorbance of the compound-treated cells to that of the cells treated with Aβ25-35 alone.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general experimental workflow of the MTT assay and a simplified hypothetical signaling pathway for neuroprotection by iridoid glycosides.
Caption: Experimental workflow for the MTT assay to assess neuroprotection.
Caption: A simplified hypothetical signaling pathway for neuroprotection.
Anti-inflammatory and Antioxidant Activities
While specific studies on the anti-inflammatory and antioxidant properties of this compound are lacking, the general class of iridoid glycosides has been reported to possess these activities. Research on crude extracts of Dipsacus asper also supports these potential effects.
General Findings from Literature
-
Anti-inflammatory Effects: Iridoid glycosides are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6). The underlying mechanisms often involve the modulation of key signaling pathways like NF-κB and MAPK.
-
Antioxidant Effects: Many iridoid glycosides exhibit antioxidant properties by scavenging free radicals, chelating metal ions, and enhancing the activity of endogenous antioxidant enzymes.
Experimental Protocols for Future Research
For researchers aiming to investigate the anti-inflammatory and antioxidant potential of this compound, the following standard in vitro assays are recommended:
-
Anti-inflammatory Assays:
-
Nitric Oxide (NO) Assay: Measurement of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cytokine Quantification: Use of ELISA to measure the levels of pro-inflammatory cytokines in the supernatant of stimulated immune cells.
-
Western Blot Analysis: To investigate the effect of the compound on the expression of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation of signaling molecules (e.g., IκBα, p38 MAPK).
-
-
Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common and rapid method to assess the free radical scavenging capacity of a compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another widely used method to evaluate antioxidant activity.
-
Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that measures the ability of a compound to protect cells from oxidative stress.
-
Illustrative Experimental Workflow
The following diagram outlines a general workflow for screening the anti-inflammatory activity of a natural product.
Caption: A general workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
This compound, a tetrairidoid glucoside from Dipsacus asper, represents a promising yet understudied natural product. While direct experimental evidence for its bioactivity is currently limited, the known pharmacological properties of other iridoid glycosides isolated from the same plant, particularly their neuroprotective effects, suggest that this compound warrants further investigation.
Future research should focus on the isolation of pure this compound and the systematic evaluation of its bioactivities using a battery of in vitro and in vivo models. Specifically, its neuroprotective, anti-inflammatory, and antioxidant properties should be quantified, and its mechanisms of action elucidated. Such studies will be crucial for unlocking the therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent. This technical guide provides a foundational framework of relevant experimental protocols and existing data on related compounds to guide these future research endeavors.
Dipsanoside A mechanism of action hypothesis
An In-Depth Technical Guide on the Core Mechanism of Action Hypothesis for Dipsanoside A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide details a hypothesized mechanism of action for this compound based on preliminary evidence from studies on extracts of Dipsacus asper and related iridoid glycosides. Direct experimental data on the specific molecular interactions of purified this compound is currently limited. The quantitative data presented herein is illustrative and hypothetical, intended to represent the expected outcomes of the described experimental protocols based on the proposed mechanism.
Introduction
This compound is a tetrairidoid glucoside isolated from the roots of Dipsacus asper, a plant with a long history of use in traditional medicine for treating inflammatory conditions and promoting bone healing. Recent interest in the therapeutic potential of phytochemicals has brought compounds like this compound to the forefront of neuroprotective and anti-inflammatory research. This technical guide outlines a central hypothesis for the mechanism of action of this compound, focusing on its potential to modulate key signaling pathways involved in cellular stress and inflammation.
The proposed mechanism centers on a dual action: the activation of the Nrf2-mediated antioxidant response and the inhibition of the pro-inflammatory NF-κB signaling cascade. This dual regulatory capacity suggests that this compound may offer a promising multi-target approach for neurodegenerative diseases and other conditions with an underlying inflammatory and oxidative stress component.
Hypothesized Core Mechanism of Action
The neuroprotective and anti-inflammatory effects of this compound are hypothesized to be driven by its simultaneous and complementary modulation of the Nrf2 and NF-κB signaling pathways. These two pathways are critical regulators of cellular homeostasis, and their dysregulation is implicated in the pathogenesis of numerous diseases.
Activation of the Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
It is hypothesized that this compound, possibly through its electrophilic properties, can induce a conformational change in Keap1, leading to the dissociation of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. This leads to the upregulated expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress.
Inhibition of the NF-κB Pro-inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes, including cytokines, chemokines, and the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκBα).
Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound is hypothesized to interfere with this cascade by inhibiting the IKK-mediated phosphorylation and subsequent degradation of IκBα. By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively blocks the activation of NF-κB, leading to a downstream reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α and IL-6.
Data Presentation (Illustrative Hypothetical Data)
The following tables present illustrative quantitative data that would be expected from experiments designed to test the hypothesized mechanism of action of this compound.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated BV-2 Microglia
| Treatment | NO Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
|---|---|---|---|
| Control | 1.2 ± 0.3 | 25.4 ± 4.1 | 15.8 ± 3.2 |
| LPS (1 µg/mL) | 28.5 ± 2.1 | 850.2 ± 55.6 | 620.7 ± 48.9 |
| LPS + this compound (10 µM) | 15.3 ± 1.5* | 425.1 ± 30.2* | 310.4 ± 25.1* |
| LPS + this compound (25 µM) | 8.1 ± 0.9* | 210.6 ± 18.7* | 155.9 ± 14.3* |
| LPS + this compound (50 µM) | 4.2 ± 0.5* | 105.3 ± 12.4* | 78.2 ± 9.8* |
*Data are presented as mean ± SD (n=3). p < 0.01 compared to LPS alone.
Table 2: Densitometric Analysis of iNOS and COX-2 Protein Expression in LPS-stimulated BV-2 Microglia
| Treatment | iNOS/β-actin Ratio | COX-2/β-actin Ratio |
|---|---|---|
| Control | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound (10 µM) | 0.62 ± 0.05* | 0.58 ± 0.06* |
| LPS + this compound (25 µM) | 0.31 ± 0.04* | 0.29 ± 0.03* |
| LPS + this compound (50 µM) | 0.15 ± 0.02* | 0.14 ± 0.02* |
*Data are presented as mean ± SD (n=3). p < 0.01 compared to LPS alone.
Table 3: Quantification of Nrf2 Nuclear Translocation in SH-SY5Y Cells
| Treatment | % of Cells with Nuclear Nrf2 |
|---|---|
| Control | 8.2 ± 1.5 |
| H₂O₂ (100 µM) | 65.7 ± 5.4 |
| This compound (25 µM) | 45.3 ± 4.1* |
| This compound (50 µM) | 72.1 ± 6.2* |
*Data are presented as mean ± SD (n=3). p < 0.01 compared to control.
Table 4: Quantification of NF-κB p65 Nuclear Translocation in LPS-stimulated BV-2 Microglia
| Treatment | % of Cells with Nuclear NF-κB p65 |
|---|---|
| Control | 10.5 ± 2.1 |
| LPS (1 µg/mL) | 82.3 ± 7.5 |
| LPS + this compound (25 µM) | 41.6 ± 4.8* |
| LPS + this compound (50 µM) | 20.8 ± 3.3* |
*Data are presented as mean ± SD (n=3). p < 0.01 compared to LPS alone.
Experimental Protocols
Western Blot Analysis for iNOS and COX-2 Expression
This protocol details the procedure for quantifying the protein expression levels of iNOS and COX-2 in cell lysates.
-
Cell Culture and Treatment: Seed BV-2 microglial cells in 6-well plates and grow to 80% confluency. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and β-actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities using densitometry software and normalize to the β-actin loading control.
Methodological & Application
Application Notes and Protocols: Dipsanoside A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a complex tetrairidoid glucoside isolated from the roots of Dipsacus asper, has garnered interest within the scientific community. This document provides a comprehensive overview of the extraction and purification protocols for this compound, synthesized from established methodologies for iridoid glycosides from this plant species. The protocols herein offer a detailed guide for researchers aiming to isolate and study this compound for drug development and other scientific applications.
Introduction
Dipsacus asper Wall. (Caprifoliaceae family) is a perennial herb widely used in traditional Chinese medicine.[1] Its roots are a rich source of various bioactive compounds, including iridoid glycosides, triterpenoid (B12794562) saponins (B1172615), and phenolic acids.[2][3] Among these, this compound is a notable tetrairidoid glucoside, first reported by Tian et al. in 2006.[4][5] The complex structure of this compound presents a significant challenge for its isolation and purification. This application note details a representative protocol for the extraction and purification of this compound, based on proven methods for separating iridoid glycosides from Dipsacus asper.
Extraction and Purification Workflow
The overall workflow for the extraction and purification of this compound can be summarized in the following stages:
Caption: Workflow for this compound extraction and purification.
Experimental Protocols
Plant Material and Pre-treatment
The primary source material for this compound is the dried roots of Dipsacus asper. For optimal extraction, the roots should be pulverized into a coarse powder to increase the surface area for solvent penetration.
Extraction
A common and effective method for extracting iridoid glycosides from Dipsacus asper is solvent extraction with aqueous ethanol (B145695).
Protocol:
-
Combine the powdered roots of Dipsacus asper with 70-95% ethanol in a solid-to-liquid ratio of 1:8 to 1:10 (w/v).
-
Perform the extraction using a reflux apparatus for 2 hours. Repeat the extraction process two to three times to ensure maximum yield.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
| Parameter | Value | Reference |
| Plant Material | Dried roots of Dipsacus asper | |
| Solvent | 70-95% Ethanol | |
| Solid-to-Liquid Ratio | 1:8 to 1:10 (w/v) | N/A |
| Extraction Method | Reflux | |
| Extraction Time | 2 hours per cycle | N/A |
| Number of Extractions | 2-3 | N/A |
Initial Purification by Macroporous Resin Chromatography
The crude extract contains a complex mixture of compounds. An initial purification step using macroporous resin chromatography is employed to enrich the iridoid glycoside fraction.
Protocol:
-
Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column (e.g., AB-8 or HPD-722).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 80% ethanol).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions rich in iridoid glycosides. This compound is expected to elute in the higher ethanol concentration fractions due to its complex structure.
| Parameter | Value | Reference |
| Stationary Phase | Macroporous Resin (AB-8 or HPD-722) | |
| Mobile Phase | Stepwise gradient of Ethanol/Water | |
| Elution Profile | 10%, 30%, 50%, 80% Ethanol |
Fine Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification of this compound from the enriched fractions is achieved using preparative HPLC. This technique offers high resolution for separating structurally similar compounds.
Protocol:
-
Dissolve the dried, iridoid-rich fraction in a suitable solvent (e.g., methanol).
-
Perform preparative HPLC on a reversed-phase column (e.g., C18).
-
Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
| Parameter | Value | Reference |
| Stationary Phase | Reversed-phase C18 | General Practice |
| Mobile Phase A | Water with 0.1% Formic Acid | General Practice |
| Mobile Phase B | Acetonitrile | General Practice |
| Elution Mode | Gradient | General Practice |
| Detection | UV | General Practice |
Data Presentation
The following table summarizes the expected outcomes at each stage of the purification process. The values are representative and may vary depending on the quality of the plant material and the precise experimental conditions.
| Stage | Input Material | Output Material | Expected Purity | Expected Yield (from initial dry weight) |
| Extraction | Dried Dipsacus asper roots | Crude Ethanolic Extract | Low | 10-20% |
| Macroporous Resin Chromatography | Crude Extract | Iridoid-rich Fraction | Moderate | 1-5% |
| Preparative HPLC | Iridoid-rich Fraction | Purified this compound | >95% | <0.1% |
Signaling Pathways and Logical Relationships
The purification protocol follows a logical progression from coarse to fine separation, as illustrated below.
Caption: Logical flow of the this compound purification strategy.
Conclusion
The protocol described in this application note provides a robust and reproducible method for the extraction and purification of this compound from the roots of Dipsacus asper. By following this multi-step chromatographic procedure, researchers can obtain high-purity this compound suitable for further biological and pharmacological investigations. The provided workflow, protocols, and data tables serve as a valuable resource for scientists engaged in natural product chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Note: Quantification of Dipsanoside A using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dipsanoside A, a tetrairidoid glucoside found in plants of the Dipsacus genus.[1] The described method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of this natural product. The protocol covers instrumentation, sample and standard preparation, method validation parameters, and data analysis.
Introduction
This compound is a complex iridoid glycoside isolated from the roots of Dipsacus asper.[1] This plant has a history of use in traditional medicine, prompting further investigation into its bioactive constituents. Accurate and precise quantification of this compound is essential for quality control of herbal preparations, pharmacokinetic studies, and pharmacological research. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Chemical Information
| Compound | This compound |
| CAS Number | 889678-62-0[2] |
| Molecular Formula | C₆₆H₉₀O₃₇ |
| Molecular Weight | 1475.4 g/mol |
| Chemical Class | Tetrairidoid Glucoside[1] |
| Solubility | Soluble in Methanol (B129727), Ethanol, DMSO, Pyridine.[3] |
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Recommended Setting |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-90% B; 30-35 min: 90% B (Hold); 35.1-40 min: 10% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm (based on typical UV absorbance for iridoid glycosides) |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Dipsacus asper root)
-
Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried roots into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 70% methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are crucial for ensuring the reliability of the results.
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 5 - 200 | ≥ 0.999 |
Precision
| Parameter | Relative Standard Deviation (RSD) |
| Intra-day Precision (n=6) | < 2.0% |
| Inter-day Precision (n=6, over 3 days) | < 3.0% |
Accuracy (Recovery)
| Spike Level | Mean Recovery (%) |
| Low (80%) | 98 - 105% |
| Medium (100%) | 98 - 105% |
| High (120%) | 98 - 105% |
Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Estimated Value (µg/mL) |
| LOD (S/N ratio ≈ 3:1) | ~0.5 |
| LOQ (S/N ratio ≈ 10:1) | ~1.5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical flow of HPLC method development and validation.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the quantification of this compound. By following the outlined protocols for sample preparation, standard handling, and chromatographic analysis, researchers can achieve accurate and precise results. The comprehensive validation parameters ensure the method's suitability for routine quality control and research applications in the pharmaceutical and natural product industries.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Dipsanoside A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A is a tetrairidoid glucoside isolated from Dipsacus asper, a plant with a history of use in traditional medicine for various ailments. Saponins (B1172615) from Dipsacus species have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1] These properties suggest that this compound may be a promising candidate for drug development.
These application notes provide detailed protocols for a panel of cell-based assays to investigate and quantify the biological activity of this compound. The assays are designed to assess its cytotoxicity, as well as its potential anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways.
Data Presentation
The following tables provide a representative summary of potential quantitative data obtained from the described assays. These tables are intended to serve as a template for organizing and presenting experimental results.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC₅₀ (µM) |
| RAW 264.7 | 0 (Vehicle) | 100 ± 4.2 | >100 |
| 1 | 98.5 ± 3.8 | ||
| 10 | 95.2 ± 5.1 | ||
| 50 | 89.7 ± 4.5 | ||
| 100 | 82.1 ± 6.3 | ||
| SH-SY5Y | 0 (Vehicle) | 100 ± 3.9 | >100 |
| 1 | 99.1 ± 2.7 | ||
| 10 | 96.8 ± 4.0 | ||
| 50 | 91.3 ± 5.5 | ||
| 100 | 85.4 ± 4.9 |
Table 2: Effect of this compound on NF-κB Activation in LPS-Stimulated RAW 264.7 Cells
| Treatment | This compound (µM) | Relative Luciferase Units (RLU) (Mean ± SD) | % Inhibition of NF-κB Activity |
| Vehicle Control | - | 1.0 ± 0.1 | - |
| LPS (1 µg/mL) | - | 15.6 ± 1.2 | 0 |
| LPS + this compound | 1 | 12.8 ± 1.0 | 17.9 |
| 10 | 8.2 ± 0.7 | 47.4 | |
| 50 | 4.1 ± 0.4 | 73.7 |
Table 3: Effect of this compound on MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Cells
| Treatment | This compound (µM) | p-p38/total p38 (Fold Change) | p-ERK1/2/total ERK1/2 (Fold Change) | p-JNK/total JNK (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 5.8 | 4.2 | 3.9 |
| LPS + this compound | 10 | 3.1 | 2.5 | 2.1 |
| 50 | 1.5 | 1.3 | 1.2 |
Table 4: Neuroprotective Effect of this compound on Oxidative Stress-Induced Apoptosis in SH-SY5Y Cells
| Treatment | This compound (µM) | Relative Caspase-3/7 Activity (Fold Change) | % Protection |
| Vehicle Control | - | 1.0 ± 0.2 | - |
| H₂O₂ (200 µM) | - | 8.5 ± 0.9 | 0 |
| H₂O₂ + this compound | 1 | 6.8 ± 0.7 | 20.0 |
| 10 | 4.2 ± 0.5 | 50.6 | |
| 50 | 2.1 ± 0.3 | 75.3 |
Experimental Protocols
Assay 1: Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Cell lines (e.g., RAW 264.7 murine macrophages, SH-SY5Y human neuroblastoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Assay 2: Anti-inflammatory Activity - NF-κB Reporter Assay
Principle: This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Upon stimulation with an inflammatory agent like lipopolysaccharide (LPS), activated NF-κB binds to these elements and drives the expression of luciferase. A reduction in luciferase activity in the presence of this compound indicates an inhibitory effect on the NF-κB pathway.
Materials:
-
RAW 264.7 cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Lipopolysaccharide (LPS)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage inhibition of NF-κB activity compared to the LPS-stimulated control.
Assay 3: Anti-inflammatory Activity - MAPK Phosphorylation by Western Blot
Principle: Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are key signaling molecules in the inflammatory response. Their activation involves phosphorylation. This assay uses Western blotting to detect the levels of phosphorylated MAPKs in response to an inflammatory stimulus, with and without this compound treatment. A decrease in the phosphorylated forms of these proteins indicates an inhibitory effect on these pathways. Saponins from Dipsacus asper have been shown to modulate the p38 and ERK1/2 pathways.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Assay 4: Neuroprotective Activity - Caspase-3/7 Apoptosis Assay
Principle: Apoptosis, or programmed cell death, is a key process in neurodegeneration. Caspases are a family of proteases that are central to this process. This assay uses a luminogenic substrate for caspases-3 and -7, which are key executioner caspases. An increase in luminescence indicates an increase in caspase activity and apoptosis. The ability of this compound to reduce caspase activity in response to an oxidative stressor (e.g., H₂O₂) indicates a neuroprotective effect. Saponins from the Dipsacus genus have been shown to inhibit apoptosis.[2]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Hydrogen peroxide (H₂O₂) or another neurotoxin
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate. Differentiating the cells with retinoic acid can provide a more neuron-like model.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis by treating the cells with H₂O₂ (e.g., 200 µM) for 6-24 hours.
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage protection against apoptosis compared to the H₂O₂-treated control.
Visualizations
References
Application Notes and Protocols for In Vivo Rodent Models Evaluating Dipsanoside A and Related Compounds from Dipsacus asper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipsanoside A is a tetrairidoid glucoside isolated from Dipsacus asper. While specific in vivo experimental data for this compound is limited in publicly available literature, extensive research has been conducted on the crude extract of Dipsacus asper and its other major bioactive constituents, such as Asperosaponin VI. These studies provide a strong foundation for designing and implementing in vivo rodent experiments to investigate the therapeutic potential of this compound, particularly in the areas of neuroprotection, anti-inflammatory, and reproductive health. This document outlines detailed experimental designs based on established rodent models for compounds derived from Dipsacus asper.
Application Note 1: Evaluation of Neuroprotective Effects in a Mouse Model of Chronic Mild Stress
This protocol is adapted from studies on Asperosaponin VI, a major saponin (B1150181) from Dipsacus asper, and its effects on depressive-like behaviors. This model is suitable for assessing the potential antidepressant and neuroprotective properties of this compound.
Experimental Objective
To evaluate the efficacy of this compound in ameliorating depressive-like behaviors and to investigate its effect on microglial polarization in a chronic mild stress (CMS) induced mouse model.
Rodent Model
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Justification: The CMS model in mice is a well-validated and widely used preclinical model of depression, mimicking the effects of chronic stress in humans.
Experimental Groups
| Group | Treatment | Rationale |
| 1 | Vehicle Control | To establish baseline behavior and physiology without stress or treatment. |
| 2 | CMS + Vehicle | To induce depressive-like behaviors and serve as the disease model control. |
| 3 | CMS + this compound (Low Dose) | To assess the dose-dependent therapeutic effect of this compound. |
| 4 | CMS + this compound (High Dose) | To assess the dose-dependent therapeutic effect of this compound. |
| 5 | CMS + Imipramine (B1671792) (Positive Control) | To compare the efficacy of this compound against a standard antidepressant.[1] |
Experimental Protocol
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
CMS Induction (3 weeks): Expose mice in the CMS groups to a variable sequence of mild, unpredictable stressors. Examples of stressors include:
-
Food and water deprivation
-
Cage tilt (45°)
-
Soiled cage
-
Light/dark cycle reversal
-
White noise
-
-
Treatment (Subsequent 3 weeks): Administer this compound, vehicle, or imipramine daily via oral gavage.
-
Behavioral Testing: Conduct behavioral tests during the final week of treatment to assess depressive-like behaviors.
-
Sucrose Preference Test (SPT): To measure anhedonia.
-
Forced Swim Test (FST): To measure behavioral despair.
-
Tail Suspension Test (TST): To measure behavioral despair.
-
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue (hippocampus) for further analysis.
-
Immunofluorescence: To assess microglial phenotype (e.g., Iba1, iNOS, Arg-1).
-
Quantitative PCR (qPCR): To measure the expression of pro- and anti-inflammatory cytokines.
-
Western Blot: To analyze the expression of proteins in relevant signaling pathways (e.g., PPAR-γ).
-
Quantitative Data Summary
Data presented below is hypothetical and should be replaced with actual experimental results.
| Group | Sucrose Preference (%) | Immobility Time in FST (s) | Immobility Time in TST (s) |
| Vehicle Control | 85 ± 5 | 80 ± 10 | 90 ± 12 |
| CMS + Vehicle | 55 ± 7 | 150 ± 15 | 160 ± 18 |
| CMS + this compound (Low) | 68 ± 6 | 120 ± 12 | 130 ± 15 |
| CMS + this compound (High) | 78 ± 5 | 95 ± 11 | 105 ± 13 |
| CMS + Imipramine | 80 ± 6 | 90 ± 10 | 100 ± 11 |
Signaling Pathway
Asperosaponin VI has been shown to exert its anti-inflammatory effects by activating the PPAR-γ pathway, which leads to a shift in microglial polarization from a pro-inflammatory to a neuroprotective phenotype.[1][2][3]
Application Note 2: Assessment of Anti-Osteoarthritic Effects in a Rat Model
This protocol is based on studies investigating the effects of Dipsacus asperoides extract on osteoarthritis in rats.[4] This model is suitable for evaluating the potential of this compound in treating joint-related inflammatory diseases.
Experimental Objective
To determine the efficacy of this compound in reducing pain and cartilage degradation in a monosodium iodoacetate (MIA)-induced osteoarthritis rat model.
Rodent Model
-
Species: Male Sprague-Dawley rats
-
Weight: 180-200 g
-
Justification: The MIA-induced model in rats is a well-established model of osteoarthritis that mimics the cartilage degradation and pain observed in human OA.
Experimental Groups
| Group | Treatment | Rationale |
| 1 | Sham Control | To control for the injection procedure without inducing OA. |
| 2 | MIA + Vehicle | To induce OA and serve as the disease model control. |
| 3 | MIA + this compound (Low Dose) | To assess the dose-dependent therapeutic effect of this compound. |
| 4 | MIA + this compound (High Dose) | To assess the dose-dependent therapeutic effect of this compound. |
| 5 | MIA + Indomethacin (B1671933) (Positive Control) | To compare the efficacy of this compound against a standard NSAID. |
Experimental Protocol
-
Acclimatization: Acclimate rats for one week before the experiment.
-
OA Induction: On day 0, induce osteoarthritis by a single intra-articular injection of MIA into the right knee joint. The sham control group will receive a saline injection.
-
Treatment: Administer this compound, vehicle, or indomethacin daily by oral gavage for a specified period (e.g., 21 days).
-
Behavioral and Physiological Assessments:
-
Body Weight: Monitor weekly.
-
Paw Withdrawal Threshold (PWT): Measure using von Frey filaments to assess mechanical allodynia.
-
Rotarod Test: To evaluate motor coordination.
-
-
Biochemical and Histological Analysis: At the end of the treatment period, collect blood and knee joint tissues.
-
Serum Analysis: Measure levels of inflammatory markers (e.g., TNF-α, IL-1β).
-
Histopathology: Stain knee joint sections with Safranin O-fast green to assess cartilage degradation.
-
Immunohistochemistry: Analyze the expression of matrix metalloproteinases (MMPs) in the cartilage.
-
Quantitative Data Summary
Data presented below is hypothetical and should be replaced with actual experimental results.
| Group | Paw Withdrawal Threshold (g) | Latency to Fall (s) - Rotarod | Cartilage Degradation Score |
| Sham Control | 15 ± 1.5 | 180 ± 20 | 0.5 ± 0.1 |
| MIA + Vehicle | 4 ± 0.8 | 90 ± 15 | 4.5 ± 0.5 |
| MIA + this compound (Low) | 7 ± 1.0 | 120 ± 18 | 3.0 ± 0.4 |
| MIA + this compound (High) | 11 ± 1.2 | 150 ± 20 | 1.5 ± 0.3 |
| MIA + Indomethacin | 10 ± 1.1 | 145 ± 19 | 2.0 ± 0.4 |
Experimental Workflow Diagram
References
- 1. Asperosaponin VI ameliorates the CMS-induced depressive-like behaviors by inducing a neuroprotective microglial phenotype in hippocampus via PPAR-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Asperosaponin VI inhibits LPS-induced inflammatory response by activating PPAR-γ pathway in primary microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipsacus asperoides Extract Improves Physiological Behaviour and Controls Oxidative Stress Produced by a Rat Model of Osteoarthritis [imrpress.com]
Application Notes and Protocols for In Vitro Studies Using Dipsanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A is a complex tetrairidoid glucoside isolated from the roots of Dipsacus asperoides. Traditional medicine has utilized extracts from this plant for their anti-inflammatory, neuroprotective, and bone-protective properties. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays to facilitate research into its biological activities. The provided methodologies for cytotoxicity assessment are foundational for determining appropriate concentration ranges for further mechanistic studies.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for molar concentration calculations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₆H₉₀O₃₇ |
| Molecular Weight | 1475.4 g/mol |
| Appearance | Powder |
| Source | Roots of Dipsacus asperoides |
| CAS Number | 889678-62-0 |
| Purity | ≥98% |
Solubility and Storage
Proper solubilization and storage are critical for maintaining the stability and activity of this compound. Table 2 provides a summary of recommended solvents and storage conditions.
Table 2: Solubility and Recommended Storage Conditions for this compound
| Condition | Recommendation |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1] In Ethanol: 1 mg/mL with ultrasonication and warming to 60°C.[2] |
| Powder Storage | Store at 4°C, sealed and protected from moisture.[2] |
| Solution Storage | Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles. |
Protocol: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting point for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 1475.4 g/mol × 1000 mg/g
-
Mass (mg) = 14.754 mg
-
-
-
Weighing this compound:
-
Accurately weigh 14.754 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
-
Experimental Protocols: In Vitro Cytotoxicity Assays
To determine the appropriate concentration range of this compound for biological assays and to assess its potential toxicity, standard cytotoxicity assays such as the MTT and LDH assays are recommended.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage. The LDH assay measures the amount of released LDH, which is proportional to the number of dead cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with the lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Postulated Signaling Pathway and Experimental Workflow
Based on studies of extracts from Dipsacus asperoides and related iridoid glycosides, this compound may exert anti-inflammatory effects by modulating key signaling pathways such as the MAPK/ERK pathway.
Postulated Anti-Inflammatory Signaling Pathway of this compound
Caption: Postulated inhibition of the ERK1/2 signaling pathway by this compound.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro evaluation of this compound.
References
Application of Dipsanoside A in Neuroprotective Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, represents a promising natural compound for neuroprotective studies. While research specifically on this compound is emerging, studies on the total saponins (B1172615) of Dipsacus asperoides (tSDA) and crude extracts of Dipsacus asper provide compelling evidence for their neuroprotective potential, primarily through antioxidant and anti-inflammatory mechanisms.[1][2] These extracts have been shown to mitigate neuronal damage induced by neurotoxic agents, suggesting their therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3] This document provides detailed application notes and protocols based on existing research on Dipsacus asper saponins, offering a foundational guide for investigating the neuroprotective effects of this compound.
Disclaimer: The following protocols and data are largely extrapolated from studies on the total saponin (B1150181) extracts of Dipsacus asper due to the limited availability of specific research on purified this compound. Researchers should optimize these protocols for the specific experimental conditions and purity of this compound used.
Data Presentation: Neuroprotective Effects of Dipsacus asperoides Saponins
The following table summarizes the quantitative data from a key study on the neuroprotective effects of the total saponins of Dipsacus asperoides (tSDA) against beta-amyloid (Aβ) induced neuronal damage.
| Parameter | Experimental Condition | Control (Aβ alone) | tSDA (100 mg/L) + Aβ | Notes |
| Neuronal Survival Rate (%) | Primary cultured neurons treated with 35 µmol/L Aβ₂₅₋₃₅ for 24h | ~50% | Significantly higher than control | tSDA was added 24h prior to Aβ treatment.[1] |
| Lactate Dehydrogenase (LDH) Release | Primary cultured neurons treated with 35 µmol/L Aβ₂₅₋₃₅ for 24h | Substantial increase | Distinctly decreased compared to control | LDH release is an indicator of cytotoxicity.[1] |
| Malondialdehyde (MDA) Level | Primary cultured neurons treated with 35 µmol/L Aβ₂₅₋₃₅ for 24h | Substantial increase | Distinctly decreased compared to control | MDA is a marker of lipid peroxidation and oxidative stress.[1] |
Experimental Protocols
In Vitro Neuroprotection Assay against Beta-Amyloid (Aβ) Induced Toxicity
This protocol is designed to assess the neuroprotective effects of this compound against Aβ-induced cytotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (of known purity)
-
Amyloid-beta peptide (25-35 or 1-42), pre-aggregated
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multi-well culture plates
Protocol:
-
Cell Culture: Plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days to allow for maturation.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 1, 10, 100 µg/mL) in culture medium. Pre-treat the neurons with this compound for 24 hours.
-
Induction of Neurotoxicity: Prepare aggregated Aβ peptide according to established protocols. Add aggregated Aβ (e.g., 35 µmol/L of Aβ₂₅₋₃₅) to the wells containing the this compound-treated neurons.[1]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the EC₅₀ value for this compound.
In Vivo Neuroprotection in an Aluminum-Induced Cognitive Deficit Model
This protocol outlines an in vivo study to evaluate the neuroprotective effects of this compound in a rat model of aluminum-induced neurotoxicity, which mimics some aspects of Alzheimer's disease.[3]
Materials:
-
Male Sprague-Dawley rats
-
Aluminum chloride (AlCl₃)
-
This compound
-
Vehicle for administration (e.g., saline or distilled water)
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance task)
-
Histology and immunohistochemistry reagents (e.g., antibodies against Aβ)
Protocol:
-
Animal Model: Administer AlCl₃ (e.g., 200 mg/kg, orally) to rats daily for a specified period (e.g., 90 days) to induce cognitive deficits and Aβ overexpression.[3]
-
This compound Administration: Administer this compound orally at various doses (e.g., 10, 50, 100 mg/kg) daily, either concurrently with or after the induction of neurotoxicity.
-
Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess learning and memory or a passive avoidance task to evaluate fear-motivated memory.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Histopathology: Perform histological staining (e.g., Nissl staining) to assess neuronal survival in the hippocampus and cortex.
-
Immunohistochemistry: Use antibodies against Aβ to quantify the extent of amyloid plaque deposition in the brain.
-
Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress (e.g., MDA, glutathione (B108866) levels) and inflammation (e.g., cytokine levels).
Visualizations
Signaling Pathways
The neuroprotective effects of saponins from Dipsacus asper are believed to be mediated through the modulation of signaling pathways involved in oxidative stress and inflammation.
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating the neuroprotective effects of this compound.
Caption: Experimental workflow for neuroprotective studies of this compound.
References
- 1. The effects of the total saponin of Dipsacus asperoides on the damage of cultured neurons induced by beta-amyloid protein 25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The herbal medicine Dipsacus asper wall extract reduces the cognitive deficits and overexpression of beta-amyloid protein induced by aluminum exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipsanoside A: Application Notes and Protocols for Therapeutic Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A is a tetrairidoid glucoside isolated from the roots of Dipsacus asper.[1] Traditional Chinese medicine has utilized Dipsacus asper for its purported benefits in treating bone and joint disorders, suggesting potential anti-inflammatory and related therapeutic properties. While research on this compound is in its nascent stages, preliminary investigations into the broader class of iridoid glycosides from Dipsacus asper indicate potential neuroprotective and other biological activities. This document provides a summary of the currently available data on this compound and outlines protocols for key experiments to further evaluate its therapeutic potential.
Physicochemical Information
| Property | Value | Reference |
| Molecular Formula | C₈₂H₁₁₄O₄₈ | [1] |
| Molecular Weight | 1859.78 g/mol | [1] |
| Source | Roots of Dipsacus asper | [1] |
Biological Activity
Cytotoxicity
Initial studies on this compound have evaluated its cytotoxic effects. In one reported study, the cytotoxicity of this compound was tested, but it did not show obvious activity.[1] Further details of the specific cell lines and assay conditions are required for a comprehensive understanding of its cytotoxic profile.
Potential Antibacterial Activity
While specific studies on this compound are lacking, broader research on "dipsanosides" suggests a potential antibacterial mechanism. It has been proposed that dipsanosides may exert bactericidal action by inhibiting DNA gyrase B and tyrosyl-tRNA synthetase. However, the original research article detailing these findings and the specific activity of this compound has not been identified in the current literature search.
Experimental Protocols
To rigorously assess the therapeutic potential of this compound, the following detailed experimental protocols are recommended.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the general methodology for assessing cytotoxicity and should be adapted from the specific methods used in the primary literature once available.
Objective: To determine the cytotoxic effect of this compound on various human cancer cell lines and normal cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Normal human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Protocol 2: Antibacterial Activity Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations (e.g., 0.1 to 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Logical Relationship for Antibacterial Screening
References
Troubleshooting & Optimization
Technical Support Center: Dipsanoside A Solubility for Cell Culture
Welcome to the technical support center for Dipsanoside A. This resource provides researchers, scientists, and drug development professionals with detailed guidance on improving the solubility of this compound for cell culture applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
This compound is a tetrairidoid glucoside isolated from plants of the Dipsacus genus. Like many natural compounds, this compound has low aqueous solubility, which can lead to precipitation in cell culture media. This can result in inaccurate dosing and unreliable experimental outcomes. Achieving a stable, soluble preparation is critical for accurate in vitro studies.
Q2: What is the recommended solvent for dissolving this compound?
Based on practices for similar iridoid glycosides, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[1] It is crucial to use a high-purity, sterile grade of DMSO suitable for cell culture applications.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[2][3] For sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: Can other solvents be used to dissolve this compound?
While DMSO is the most common choice, other organic solvents such as ethanol (B145695) may also be effective.[4] If you choose to use an alternative solvent, it is essential to perform a dose-response experiment to determine its toxicity to your specific cell line.
Q5: How can I increase the solubility of this compound if it precipitates upon dilution in my cell culture medium?
Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not fully dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | - Increase the volume of DMSO.- Gently warm the solution in a 37°C water bath for a short period.- Use sonication to aid dissolution. |
| Precipitation occurs immediately upon adding the this compound stock solution to the cell culture medium. | The compound's solubility limit in the aqueous medium is exceeded. | - Lower the final concentration of this compound.- Increase the final concentration of DMSO (while staying within non-toxic limits for your cells).- Prepare an intermediate dilution of the DMSO stock in a serum-free medium or PBS before adding it to the final culture medium. |
| The this compound solution is clear initially but becomes cloudy over time in the incubator. | The compound is coming out of solution at 37°C. | - Decrease the final concentration of this compound in your experiment.- Consider using a formulation with a solubilizing agent, such as a low concentration of a biocompatible surfactant, though this requires careful validation. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution. | - Prepare a large batch of the stock solution, aliquot it into single-use vials, and store it at -20°C or -80°C to ensure consistency.- Always vortex the stock solution before use. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution and Working Solutions
This protocol is based on methods used for other iridoid glycosides in cell culture.
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Prepare a 50 mM Stock Solution in DMSO:
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Accurately weigh the desired amount of this compound powder.
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Calculate the required volume of DMSO to achieve a 50 mM concentration.
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Add the DMSO to the this compound powder.
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Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to assist dissolution.
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Visually inspect the solution to ensure there are no visible particles.
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Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
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Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
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Thaw an aliquot of the 50 mM this compound stock solution at room temperature.
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Vortex the stock solution gently before use.
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Perform serial dilutions of the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentrations.
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Mix immediately and thoroughly after each dilution step by gently pipetting up and down.
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Add the final working solutions to your cell cultures.
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Example Dilution Table for a 50 mM this compound Stock Solution
| Desired Final Concentration (µM) | Volume of 50 mM Stock (µL) per 1 mL of Medium | Final DMSO Concentration (%) |
| 2.5 | 0.05 | 0.0001 |
| 5 | 0.1 | 0.0002 |
| 10 | 0.2 | 0.0004 |
| 20 | 0.4 | 0.0008 |
| 40 | 0.8 | 0.0016 |
Visualizing Experimental and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a typical workflow for preparing this compound for cell culture and a relevant signaling pathway it may influence.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dipsanoside A Extraction from Dipsacus asper
Welcome to the technical support center for the extraction of Dipsanoside A from Dipsacus asper. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing extraction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of solvent for extracting this compound?
A1: The choice of solvent is a critical factor in determining the extraction yield of this compound. Generally, polar solvents are more effective. Aqueous ethanol (B145695) or methanol (B129727) solutions are commonly used for the extraction of saponins (B1172615) like this compound. While specific optimization for this compound is not extensively documented, studies on similar compounds in Dipsacus species and other plants suggest that a 70% ethanol solution is a good starting point. Water extracts have also been shown to have high antioxidant activity, indicating good solubility of phenolic compounds.
Q2: What are the key parameters to consider for optimizing the extraction process?
A2: To maximize the yield of this compound, several parameters should be optimized. These include:
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Solvent Concentration: The ratio of alcohol to water significantly affects the polarity of the solvent and its ability to dissolve this compound.
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Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation of the target compound.
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Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the compound. However, prolonged extraction times can increase the risk of degradation and extraction of impurities.
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Solid-to-Solvent Ratio: A higher solvent volume can enhance extraction efficiency, but an excessively large volume may lead to unnecessary solvent waste and increased downstream processing costs.
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Particle Size of Plant Material: A smaller particle size increases the surface area for extraction, but a powder that is too fine can cause problems with filtration.
Q3: Are there advanced extraction techniques that can improve the yield of this compound?
A3: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[1][2] UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration. MAE uses microwave energy to heat the solvent and plant material, leading to faster extraction. Both methods have been shown to increase the yield of bioactive compounds from various plant sources.[1][2]
Q4: How can I purify this compound from the crude extract?
A4: Macroporous resin chromatography is an effective method for the purification of saponins from crude plant extracts. The choice of the specific resin and the elution conditions (e.g., ethanol concentration) are crucial for successful separation and purification.
Q5: How should I store the Dipsacus asper extract to ensure the stability of this compound?
A5: The stability of bioactive compounds in extracts is influenced by factors such as temperature, light, and oxygen.[3] It is recommended to store the extract in a cool, dark place, preferably at low temperatures (e.g., 5°C) in an airtight container to minimize degradation. For long-term storage, freezing the extract is a viable option.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inappropriate solvent or concentration. 2. Suboptimal extraction parameters (temperature, time, solid-to-solvent ratio). 3. Inefficient extraction method. 4. Poor quality of plant material. | 1. Test different solvents and varying aqueous concentrations (e.g., 50%, 70%, 95% ethanol). 2. Systematically optimize each parameter. A Design of Experiments (DoE) approach can be efficient. 3. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). 4. Ensure the plant material is properly identified, dried, and stored. |
| Inconsistent Extraction Results | 1. Variation in plant material. 2. Inconsistent experimental conditions. 3. Degradation of this compound during extraction or storage. | 1. Use a homogenized batch of plant material for comparative experiments. 2. Carefully control all extraction parameters. 3. Avoid excessive heat and prolonged exposure to light. Store extracts properly. |
| Difficulty Filtering the Extract | 1. Plant material particle size is too small. 2. Presence of mucilaginous compounds in the extract. | 1. Use a slightly larger particle size. 2. Consider using centrifugation to separate the solid particles before filtration. The use of filter aids may also be helpful. |
| Co-extraction of a High Amount of Impurities | 1. Solvent is not selective enough. 2. Extraction time is too long. | 1. Adjust the polarity of the solvent. A multi-step extraction with solvents of different polarities may be beneficial. 2. Reduce the extraction time. |
Data on Extraction Parameters
The following tables summarize key parameters that influence the extraction of bioactive compounds, which can be applied to optimize the extraction of this compound.
Table 1: Influence of Extraction Solvent on Bioactive Compound Yield
| Solvent | Target Compounds | Plant Material | Key Findings | Reference |
| Water, Methanol, Acetone | Phenolic compounds | Dipsacus asperoides | Water extract showed the highest antioxidant activity. | |
| 70% Ethanol | Saponins | Quinoa | Optimal for ultrasound-assisted extraction of saponins. | |
| 50% Ethanol | Phenolic compounds | Grape Stems | Gave the highest content of total phenolic compounds. | |
| Deep Eutectic Solvents (DES) | Bioactive compounds | Dipsacus fullonum leaves | A choline (B1196258) chloride and lactic acid-based DES with 35% water showed high recovery. |
Table 2: Influence of Temperature on Bioactive Compound Yield
| Temperature (°C) | Target Compounds | Plant Material | Key Findings | Reference |
| 60 | Phenolic compounds | Grape Seeds | Maximum yield of phenolic compounds was achieved at this temperature. | |
| 90 | Antioxidants | Stevia rebaudiana | Optimal for antioxidant extraction using conventional methods. | |
| 48 | Anthocyanins | Sloes | Optimal for ultrasound-assisted extraction of anthocyanins. |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of this compound
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Preparation of Plant Material: Dry the roots of Dipsacus asper at a controlled temperature (e.g., 50°C) and grind them into a fine powder (e.g., 40-60 mesh).
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Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
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Ultrasonic Treatment: Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired extraction temperature (e.g., 60°C), ultrasonic power, and extraction time (e.g., 30 minutes).
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Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
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Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
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Analysis: Quantify the this compound content in the crude extract using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Optimization of this compound Extraction using Response Surface Methodology (RSM)
For a more systematic optimization, a statistical approach like Response Surface Methodology (RSM) with a Box-Behnken design can be employed.
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Factor Selection: Identify the key independent variables (factors) affecting the extraction yield, such as ethanol concentration (X1), extraction temperature (X2), and extraction time (X3).
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Experimental Design: Design a set of experiments using RSM, varying the levels of the selected factors.
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Extraction and Analysis: Perform the extractions according to the experimental design and quantify the this compound yield for each run.
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Model Fitting and Analysis: Fit the experimental data to a polynomial model and perform statistical analysis (ANOVA) to determine the optimal conditions for maximizing the this compound yield.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
addressing Dipsanoside A instability in aqueous solutions
Welcome to the technical support center for Dipsanoside A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions.
Disclaimer: this compound is a complex tetrairidoid glucoside. Currently, there is limited published data specifically detailing its degradation pathways and stability profile. The information provided herein is based on the chemical structure of this compound, established principles of organic chemistry, and stability data from structurally related iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a tetrairidoid glucoside isolated from Dipsacus asper. Its complex structure contains multiple glycosidic and ester bonds. These functional groups are susceptible to hydrolysis in aqueous environments, which can lead to the degradation of the compound and a loss of its biological activity. Understanding its stability is crucial for designing reliable in vitro and in vivo experiments, as well as for developing stable formulations.
Q2: My this compound solution appears to be losing potency over a short period. What could be the cause?
Loss of potency is likely due to the degradation of this compound. The primary mechanism of degradation in aqueous solutions is expected to be hydrolysis of its glycosidic and/or ester linkages. This process can be accelerated by several factors, including:
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pH: Both acidic and alkaline conditions can catalyze hydrolysis.
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Temperature: Higher temperatures typically increase the rate of chemical reactions, including hydrolysis.
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Enzymatic Contamination: The presence of glycosidases or esterases in your experimental system (e.g., in cell lysates or serum-containing media) can rapidly degrade this compound.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What are they?
These unexpected peaks are likely degradation products of this compound. Hydrolysis can cleave the molecule at its various glycosidic and ester bonds, resulting in smaller, more polar molecules that will have different retention times on a reverse-phase HPLC column.
Q4: What are the recommended storage conditions for this compound solutions?
To minimize degradation, aqueous solutions of this compound should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, it is recommended to:
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Store the solution at -20°C or -80°C.
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Use a buffered solution at a neutral or slightly acidic pH (e.g., pH 6-7).
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Protect the solution from light to prevent potential photodegradation.
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For longer-term storage, it is best to store this compound as a dry powder at -20°C or below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh solutions for each experiment. If using a stock solution, perform a quick stability check using HPLC to ensure its integrity before use. |
| Loss of compound during sample preparation | Hydrolysis due to inappropriate pH or high temperature. | Maintain a neutral or slightly acidic pH during extraction and preparation. Avoid prolonged exposure to high temperatures. |
| Rapid degradation in cell culture media | Presence of enzymes (esterases, glycosidases) in serum. | Consider reducing the serum concentration if experimentally feasible, or conduct experiments over a shorter time course. Run a control experiment with this compound in media without cells to assess stability. |
| Appearance of multiple degradation peaks in HPLC | Significant hydrolysis has occurred. | Review your solution preparation and storage procedures. Ensure the pH of your mobile phase is appropriate for the analysis and does not induce on-column degradation. |
Stability of Structurally Related Iridoid Glycosides
| Compound Type | pH 2.0 | pH 7.0 (Neutral) | pH 12.0 | Temperature Effect (at neutral pH) |
| Geniposidic acid (GPA) | Stable | Stable | Stable | Stable up to 80°C |
| Scyphiphin D (SD) | Stable | Stable | Hydrolyzed | Stable at lower temperatures |
| Ulmoidoside A (UA) | Stable | Stable | Hydrolyzed | Stable at lower temperatures |
| Ulmoidoside B (UB) | Affected | Stable | Hydrolyzed | Affected by high temperature |
| Ulmoidoside C (UC) | Stable | Stable | Hydrolyzed | Stable at lower temperatures |
| Ulmoidoside D (UD) | Affected | Stable | Hydrolyzed | Affected by high temperature |
Data is inferred from a study on iridoid glycosides from Eucommia ulmoides and may not be directly representative of this compound behavior.[1]
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound in aqueous solutions.
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Preparation of Stock Solution:
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Accurately weigh a known amount of this compound powder.
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Dissolve in a suitable solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution.
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Preparation of Test Solutions:
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Dilute the stock solution with aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12) to a final concentration suitable for HPLC analysis.
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Prepare separate solutions for thermal stress (at neutral pH) and photostability testing.
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Stress Conditions:
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Hydrolytic Stress: Incubate the pH-adjusted solutions at a controlled temperature (e.g., 40°C, 60°C, 80°C).
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Thermal Stress: Incubate the neutral pH solution at elevated temperatures.
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Photolytic Stress: Expose the neutral pH solution to a light source (e.g., UV lamp) alongside a control sample protected from light.
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Time-Point Sampling:
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At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
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Immediately quench any further degradation by neutralizing the pH (if applicable) and/or freezing the sample at -20°C or below until analysis.
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HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727) is typically effective for separating iridoid glycosides.
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Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
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Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.
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Visualizations
Caption: Inferred degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for this compound stability testing.
References
troubleshooting inconsistent results with Dipsanoside A in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dipsanoside A in in vitro experiments. Inconsistent results with natural compounds can arise from a variety of factors, from compound handling to assay selection. This guide aims to address common issues and provide standardized protocols to improve reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitates when added to my cell culture medium. What should I do?
A1: This is a common issue related to the solubility of the compound.
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Solvent Choice: this compound, like many natural products, may have limited aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.5%, as higher concentrations can be cytotoxic to most cell lines. For sensitive or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[1][2]
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Preparation Technique: To minimize precipitation, dilute the DMSO stock solution by adding it to the culture medium drop-wise while vortexing or gently mixing. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
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Solubility Testing: Before your main experiment, perform a solubility test at the highest intended concentration in your cell culture medium. Visually inspect for any precipitate under a microscope.
Q2: I am observing high background or false positives in my colorimetric/fluorometric assay (e.g., MTT, AlamarBlue). Could this compound be interfering with the assay?
A2: Yes, natural products can interfere with assay readouts.
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Direct Reagent Reduction: Compounds with antioxidant properties can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false positive signal of cell viability.
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Color Interference: If this compound solutions have a color, they can interfere with absorbance readings in colorimetric assays.
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Troubleshooting: Run a cell-free control containing only the culture medium and this compound at all tested concentrations. Subtract the absorbance/fluorescence values of these wells from your experimental wells to correct for any interference. If interference is significant, consider switching to an alternative assay method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is generally less susceptible to such interference.
Q3: I am not observing the expected biological effect of this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of activity.
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Compound Stability: this compound, as a glycoside, may be susceptible to degradation. Ensure proper storage of the solid compound and stock solutions (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles.
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Concentration Range: You may be using a concentration range that is too low. It is advisable to test a wide range of concentrations in your initial experiments to determine the optimal dose.
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Cell Type and Density: The observed effects can be cell-type specific. Ensure the cell line you are using is appropriate for the expected biological activity. Cell density at the time of treatment can also influence the outcome.
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Incubation Time: The duration of exposure to this compound may be insufficient or too long. A time-course experiment is recommended to identify the optimal incubation period.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in each well. |
| "Edge Effect" in Plates | Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium. |
| Compound Precipitation | Visually inspect wells for precipitate after adding this compound. If present, refer to the solubility troubleshooting section (FAQ Q1). |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each dilution and treatment. |
Issue 2: Unexpected Cytotoxicity
| Possible Cause | Recommended Solution |
| High DMSO Concentration | Prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration to assess solvent toxicity. Aim for a final DMSO concentration of ≤ 0.1%.[1][2] |
| Compound Instability | Degradation products may be more toxic. Prepare fresh dilutions from a stable stock solution for each experiment. |
| Contamination | Check for microbial contamination in cell cultures and reagents. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to compounds. Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range for your specific cell line. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.
Materials:
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Adherent cells (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma)
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96-well flat-bottom sterile microplates
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This compound
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Dimethyl Sulfoxide (DMSO)
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader (570 nm)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Make serial dilutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
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Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same DMSO concentration) and a no-treatment control.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
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Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm.
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Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.
Materials:
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RAW 264.7 cells
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24-well plates
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This compound
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Lipopolysaccharide (LPS)
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Complete cell culture medium
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Griess Reagent (for NO measurement)
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Nitrite (B80452) standard solution
Procedure:
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Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
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Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
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Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
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Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
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NO Measurement:
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Collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess Reagent to each supernatant sample.
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Incubate for 10-15 minutes at room temperature, protected from light.
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Measure the absorbance at 540 nm.
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Data Analysis: Quantify the nitrite concentration using a standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated group.
Signaling Pathways and Experimental Workflows
Based on studies of related iridoid glycosides and common mechanisms of anti-inflammatory and neuroprotective compounds, this compound may modulate key signaling pathways such as NF-κB, Nrf2, and MAPK.
Potential Anti-Inflammatory Signaling Pathway of this compound
Caption: Potential inhibition of the NF-κB pathway by this compound.
Experimental Workflow for In Vitro Analysis
Caption: General workflow for in vitro testing of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent results.
References
overcoming matrix effects in Dipsanoside A HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the HPLC analysis of Dipsanoside A.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the alteration of analyte ionization efficiency due to co-eluting compounds, can significantly impact the accuracy and reproducibility of this compound quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects.
Issue: Poor Peak Shape, Low Response, or High Variability in this compound Signal
This is a common indication of matrix interference. Follow these steps to diagnose and resolve the issue:
Step 1: Evaluate the Presence of Matrix Effects
The first step is to confirm that the observed issues are due to matrix effects. The post-column infusion method is a qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Experimental Protocol: Post-Column Infusion Analysis
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Preparation:
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Prepare a standard solution of this compound at a known concentration.
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Prepare a blank matrix sample (e.g., plasma, tissue extract) without the analyte.
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Instrumentation Setup:
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Infuse the this compound standard solution at a constant flow rate into the HPLC eluent stream after the analytical column and before the mass spectrometer inlet.
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Inject the prepared blank matrix extract onto the HPLC column.
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Analysis:
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Monitor the signal response of the infused this compound. A stable baseline should be observed.
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Any significant deviation (dip or peak) in the baseline upon injection of the blank matrix indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.[1]
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Step 2: Optimize Sample Preparation
Improving sample cleanup is often the most effective way to reduce matrix effects.[3] The goal is to selectively remove interfering endogenous components, such as phospholipids (B1166683), from the sample matrix.
Recommended Sample Preparation Techniques:
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Solid-Phase Extraction (SPE): SPE is a highly selective technique for isolating analytes from complex matrices. For saponins (B1172615) like this compound, polymeric reversed-phase or mixed-mode sorbents can be effective.
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Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. This can be an effective method for removing highly polar or non-polar interferences.
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Phospholipid Removal Plates/Cartridges: These products specifically target the removal of phospholipids, which are a major source of matrix effects in biological samples.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
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Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge.
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Conditioning: Condition the cartridge with methanol (B129727) followed by water.
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Sample Loading: Load the pre-treated sample onto the cartridge.
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Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
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Elution: Elute this compound with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Step 3: Refine Chromatographic Conditions
Optimizing the HPLC method can help separate this compound from interfering matrix components.
Strategies for Chromatographic Optimization:
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Gradient Modification: Adjust the gradient slope to improve the resolution between the analyte and interfering peaks.
-
Column Selection: Use a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18) to alter the elution profile of co-eluting compounds.
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Mobile Phase Additives: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and alter the retention of interfering compounds.
-
Employ a Divert Valve: A divert valve can be used to direct the flow from the column to waste during the elution of highly interfering components, preventing them from entering the mass spectrometer source.
Step 4: Implement a Compensation Strategy
If matrix effects cannot be completely eliminated, their impact can be compensated for by using an appropriate internal standard or calibration method.
Compensation Methods:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will be affected by the matrix in the same way.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effect across all samples and standards.
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Standard Addition: This method involves adding known amounts of the analyte to the actual sample. It is particularly useful when a blank matrix is not available.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting matrix effects in this compound HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in HPLC analysis?
A1: Matrix effects are the influence of co-eluting compounds from the sample matrix on the ionization of the target analyte (this compound) in the mass spectrometer source. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification.
Q2: Why is this compound, a saponin, particularly susceptible to matrix effects?
A2: Saponins are often analyzed in complex matrices such as plant extracts or biological fluids. These matrices contain a wide variety of endogenous compounds, including salts, lipids, and phospholipids, which can interfere with the ionization of saponins in the MS source.
Q3: What are the most common sources of matrix effects in biological samples?
A3: In biological matrices like plasma and serum, phospholipids are a primary cause of matrix effects. They are abundant in cell membranes and often co-extract with the analyte of interest, leading to ion suppression.
Q4: How can I minimize matrix effects without extensive sample preparation?
A4: While robust sample preparation is highly recommended, you can try the following:
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Dilute the sample: Simple dilution can reduce the concentration of interfering compounds, but this may compromise the sensitivity of the assay.
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Optimize chromatography: As mentioned in the troubleshooting guide, adjusting the chromatographic conditions can help separate this compound from interfering peaks.
Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A5: A SIL-IS is the preferred choice for an internal standard when available. It co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for signal suppression or enhancement.
Q6: What is the difference between absolute and relative matrix effects?
A6:
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Absolute matrix effect: This is the comparison of the analyte's response in a post-extraction spiked sample to its response in a pure solvent. It quantifies the degree of ion suppression or enhancement for a single sample source.
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Relative matrix effect: This assesses the variability of the matrix effect between different lots or sources of the same matrix. It is crucial for ensuring the consistency of the analytical method across different sample batches.
Data Summary
The following tables summarize typical quantitative data that can be expected when evaluating and mitigating matrix effects.
Table 1: Matrix Effect and Recovery Data for Different Sample Preparation Techniques
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation | 95 ± 5 | 45 ± 10 | 43 ± 9 |
| Liquid-Liquid Extraction | 80 ± 8 | 85 ± 7 | 68 ± 10 |
| Solid-Phase Extraction | 90 ± 6 | 98 ± 4 | 88 ± 7 |
| Phospholipid Removal Plate | 92 ± 5 | 105 ± 5 | 97 ± 6 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Table 2: Comparison of Calibration Strategies for this compound Quantification
| Calibration Method | Accuracy (%) | Precision (%RSD) |
| Solvent-Based Calibration | 75 - 120 | < 25 |
| Matrix-Matched Calibration | 90 - 110 | < 15 |
| Standard Addition | 95 - 105 | < 10 |
| SIL-IS Calibration | 98 - 102 | < 5 |
Data are hypothetical and represent typical performance improvements with more robust calibration strategies.
Experimental Workflow Visualization
Caption: A general experimental workflow for the analysis of this compound, including sample preparation and matrix effect evaluation.
References
Technical Support Center: Enhancing the Bioavailability of Dipsanoside A in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Dipsanoside A in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a triterpenoid (B12794562) saponin (B1150181) with potential therapeutic applications. However, like many other saponins, it is expected to exhibit very low oral bioavailability. This is primarily due to its poor aqueous solubility, low permeability across the intestinal epithelium, and potential for degradation or metabolism in the gastrointestinal tract and liver.[1][2][3][4] For instance, Akebia saponin D, a structurally related triterpenoid saponin, demonstrated an oral bioavailability of only 0.025% in rats, a challenge attributed to poor gastrointestinal permeability and extensive pre-absorption degradation.[1]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
The main approaches focus on improving its solubility, dissolution rate, and permeability. These strategies include:
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Formulation with Lipid-Based Systems: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can encapsulate this compound, improving its solubility and facilitating its absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to a higher dissolution rate.
-
Use of Permeation Enhancers: Co-administration with excipients that can transiently open the tight junctions between intestinal epithelial cells can increase paracellular absorption.
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.
Q3: How do I choose the best bioavailability enhancement strategy for my experiment?
The choice of strategy depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the experimental resources available. A preliminary screening of different formulation approaches is often recommended. For example, starting with a simple formulation like a cyclodextrin (B1172386) complex or a basic lipid solution can provide initial insights before moving to more complex systems like nanoparticles.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable drug loading in the formulation. | 1. Poor solubility of this compound in the chosen excipients.2. Inefficient encapsulation during the formulation process. | 1. Screen a wider range of oils, surfactants, and co-solvents for SEDDS or lipids for SLNs to identify those with the highest solubilizing capacity for this compound.2. Optimize formulation process parameters, such as homogenization speed and time, or sonication energy. |
| Instability of the formulation (e.g., precipitation, phase separation). | 1. Supersaturation of this compound in the formulation.2. Incompatible excipients.3. Inappropriate storage conditions. | 1. Determine the saturation solubility of this compound in the formulation and avoid exceeding it.2. Conduct compatibility studies between this compound and the selected excipients.3. Store the formulation at an appropriate temperature and protect it from light. |
| No significant improvement in oral bioavailability in animal studies. | 1. The formulation does not effectively release this compound in the gastrointestinal tract.2. The enhanced solubility does not translate to increased permeability.3. Rapid in vivo metabolism or efflux of this compound. | 1. Perform in vitro dissolution/release studies under simulated gastrointestinal conditions to ensure drug release.2. Consider incorporating a permeation enhancer into the formulation.3. Investigate the metabolic pathways of this compound and consider co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval). |
| High variability in pharmacokinetic data between animals. | 1. Inconsistent dosing volume or technique.2. Variability in the physiological state of the animals (e.g., fed vs. fasted). | 1. Ensure accurate and consistent oral gavage technique for all animals.2. Standardize the fasting period for all animals before dosing to minimize variability in gastrointestinal conditions. |
Data Presentation
The following tables provide illustrative pharmacokinetic data for a typical triterpenoid saponin, Akebia saponin D (ASD), in rats, which can serve as a reference for this compound studies.
Table 1: Pharmacokinetic Parameters of Akebia Saponin D (ASD) in Rats Following Intravenous and Oral Administration
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) |
| Intravenous | 10 | - | - | 19050 ± 8640 | 100 |
| Oral Gavage | 100 | 4.7 ± 3.0 | 0.5 | 47 ± 30 | 0.025 |
Data adapted from studies on Akebia saponin D, a triterpenoid saponin with expected similar properties to this compound.
Table 2: Comparative Oral Pharmacokinetic Parameters of Various Saponins in Rats
| Saponin | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Reference |
| Ginsenoside Rb1 | 40 | 8.0 | 150.2 | 2345.6 | |
| Ginsenoside Rg1 | 40 | 6.0 | 12.3 | 89.7 | |
| Timosaponin A-III | 100 | 8.0 | 25.4 | 245.1 |
This table illustrates the generally low oral absorption and variability in pharmacokinetic parameters among different saponins.
Experimental Protocols
1. Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the formulation of a liquid SEDDS to enhance the solubility and dissolution of this compound.
-
Materials:
-
This compound
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Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
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Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
-
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture to 40-60°C to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
-
Vortex the mixture for 5-10 minutes to form a clear, homogenous pre-concentrate.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the SEDDS pre-concentrate to 250 mL of distilled water in a beaker with gentle agitation. Observe the formation of a nanoemulsion and record the time taken for emulsification.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument.
-
-
2. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation in rats. All animal procedures must be approved by the institutional animal care and use committee (IACUC).
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
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Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water before dosing.
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Dosing:
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Divide the rats into two groups: one receiving the this compound formulation and a control group receiving a simple suspension of this compound.
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Administer the formulation or suspension orally via gavage at the desired dose.
-
-
Blood Sampling:
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Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
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Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
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Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. The absolute bioavailability can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Mechanism of a self-emulsifying drug delivery system (SEDDS) for enhancing oral absorption.
Caption: Plausible signaling pathway initiated by enhanced cellular uptake of this compound.
References
- 1. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Lo… [ouci.dntb.gov.ua]
- 2. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 3. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
refining purification methods to increase Dipsanoside A purity
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to refine purification methods and increase the purity of Dipsanoside A from sources such as Dipsacus asper.
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for purifying this compound?
A1: A common and effective strategy for purifying this compound from a crude plant extract involves a two-step chromatographic process. The initial step is enrichment using macroporous resin column chromatography to separate the target compound from highly polar or non-polar impurities. This is followed by a high-resolution purification step using preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve high purity.
Q2: Which type of macroporous resin is suitable for this compound purification?
A2: While specific studies on this compound are limited, research on other saponins (B1172615) from Dipsacus asper, such as Asperosaponin VI, has shown success with AB-8 macroporous resin.[1] This type of resin is effective for adsorbing saponins and allowing for their separation from other components in the crude extract. The selection should be based on balancing adsorption and desorption characteristics to maximize recovery and purity.[1]
Q3: What are the common impurities encountered during this compound purification?
A3: The crude extract of Dipsacus asper roots contains a complex mixture of compounds. Potential impurities include other triterpenoid (B12794562) saponins, iridoid glycosides, alkaloids, and polysaccharides.[2][3][4] These structurally similar compounds can often co-elute with this compound, posing a significant purification challenge.
Q4: How can I transition from an analytical HPLC method to a preparative scale?
A4: Scaling up from analytical to preparative HPLC involves more than just injecting a larger volume.[5] You must first perform a loading study on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. The method is then scaled geometrically to a larger preparative column, adjusting the flow rate and injection volume proportionally to the column's dimensions to maintain separation performance.[5]
Experimental Workflows & Protocols
A standard purification workflow is essential for achieving high-purity this compound. The following diagram illustrates the key stages of the process.
Protocol 1: Enrichment with Macroporous Resin Chromatography
This protocol is adapted from a method used for purifying Asperosaponin VI, another saponin (B1150181) from Dipsacus asper, and serves as a strong starting point.[1]
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Resin Selection and Pre-treatment: Select a suitable resin, such as AB-8 macroporous resin. Pre-treat the resin by soaking sequentially in ethanol (B145695) and then deionized water to remove any residual monomers and porogenic agents.
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Column Packing: Pack a glass column with the pre-treated resin, ensuring a uniform and stable bed.
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Sample Preparation: Dissolve the crude extract of Dipsacus asper in the initial mobile phase to a specific concentration (e.g., 0.08 g/mL).[1]
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Loading: Load the sample solution onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).
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Wash Step: Elute the column with a low concentration of ethanol (e.g., 30% ethanol) to wash away highly polar impurities.[1]
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Elution Step: Elute the target this compound fraction using a higher concentration of ethanol (e.g., 70% ethanol).[1]
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Fraction Collection & Analysis: Collect the eluate and analyze fractions using TLC or analytical HPLC to identify those containing this compound.
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Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure to obtain an enriched extract.
Protocol 2: Purification by Preparative HPLC
This is a general protocol for the final purification step.
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Method Development: Develop an analytical HPLC method that provides good separation between this compound and co-eluting impurities. A reversed-phase C18 column is often a good starting point. The mobile phase will typically consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
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Sample Preparation: Dissolve the enriched extract from the macroporous resin step in the initial mobile phase. The sample should be filtered through a 0.45 µm filter before injection.
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Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.
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Injection and Elution: Inject the sample onto the column and begin the gradient elution program developed in the analytical phase, scaled for the preparative column.
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Fraction Collection: Collect fractions based on time or UV detector signal (peak-based collection).[5]
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Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound in each.
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Pooling and Solvent Removal: Combine the fractions that meet the desired purity level. Remove the HPLC solvents, typically through rotary evaporation followed by lyophilization, to obtain the final high-purity this compound.
Quantitative Data Summary
The following table presents benchmark data from the purification of Asperosaponin VI from Dipsacus asper using AB-8 macroporous resin, which can serve as an expected performance indicator for this compound purification.[1]
| Parameter | Value | Reference |
| Resin Type | AB-8 Macroporous Resin | [1] |
| Initial Sample Concentration | 0.08 g/mL (crude drug) | [1] |
| Impurity Wash Solvent | 30% Ethanol | [1] |
| Target Elution Solvent | 70% Ethanol | [1] |
| Final Purity Achieved | 65.32% (for Asperosaponin VI) | [1] |
| Recovery / Diversion Rate | 95% (for Asperosaponin VI) | [1] |
Troubleshooting Guides
Issue 1: Low Purity after Macroporous Resin Step
Question: My this compound fraction from the macroporous resin column is still very impure. What can I do?
Answer:
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Optimize Elution Gradient: The impurity profile suggests that a simple step-gradient (e.g., 30% then 70% ethanol) may not be sufficient. Try a more gradual linear gradient to better resolve this compound from closely related saponins.
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Check Sample Load: Overloading the column can lead to poor separation. Try reducing the amount of crude extract loaded onto the resin.
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Adjust Flow Rate: A slower flow rate during both loading and elution can improve the equilibrium between the stationary and mobile phases, leading to better separation.
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Resin Selection: The polarity of AB-8 resin may not be optimal. Consider screening other resins with different polarities or pore sizes. For example, D101 resin is another non-polar resin that has shown good performance for separating saponins.[6]
Issue 2: Poor Peak Shape (Tailing or Fronting) in Preparative HPLC
Question: My this compound peak is tailing badly in my preparative HPLC run. What is the cause and how can I fix it?
Answer:
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Sample Solvent Strength: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.[7] Always try to dissolve your enriched extract in a solvent that is as weak or weaker than the starting mobile phase conditions.[7]
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Column Overload: Mass overload is a common cause of peak fronting, while volume overload can lead to broad peaks. Perform a loading study to find the optimal concentration and injection volume for your column.
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Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and the silica (B1680970) backbone of the column. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase can often improve peak shape for saponins.
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Column Contamination/Void: A contaminated guard column or a void at the head of the main column can cause peak splitting and tailing.[8] Try replacing the guard column and, if the problem persists, inspect the main column inlet.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing low purity issues after the final prep-HPLC step.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipasperoside A, a novel pyridine alkaloid-coupled iridoid glucoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triterpenoid saponins from Dipsacus asper and their activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. On-line coupling of macroporous resin column chromatography with direct analysis in real time mass spectrometry utilizing a surface flowing mode sample holder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
mitigating off-target effects of Dipsanoside A in cellular assays
Welcome to the technical support center for Dipsanoside A. This resource is designed for researchers, scientists, and drug development professionals to help mitigate potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a tetrairidoid glucoside isolated from the plant Dipsacus asper. Extracts of Dipsacus asper, containing iridoid glycosides, have been traditionally used in Chinese medicine.[1] Scientific studies on extracts and related compounds from this plant have indicated various biological activities, including anti-inflammatory, antioxidant, and osteoprotective effects. Some research suggests that certain dipsanosides may act by inhibiting bacterial DNA gyrase B and tyrosyl-tRNA synthetase, though their targets in mammalian cells are not well-characterized.
Q2: What are off-target effects and why are they a concern for a natural product like this compound?
Off-target effects occur when a compound interacts with cellular components other than its intended primary target, leading to unintended biological consequences. For natural products like this compound, where the specific molecular target(s) for a desired phenotype may not be fully elucidated, it is crucial to consider that an observed effect could be due to interactions with multiple proteins or pathways. This can lead to misinterpretation of experimental results and potential for unexpected cytotoxicity.
Q3: What are the initial signs of potential off-target effects in my cellular assays with this compound?
Common indicators of off-target effects include:
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Inconsistent results with other molecules: A structurally different compound expected to act on the same pathway produces a different phenotype.
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Discrepancy with genetic approaches: The phenotype observed with this compound is different from that seen with siRNA or CRISPR-mediated knockdown/knockout of a hypothesized target protein.
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A narrow therapeutic window: The concentration of this compound that produces the desired effect is very close to the concentration that causes cytotoxicity.
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Unusual dose-response curve: The dose-response curve is not monophasic or has a very shallow slope.
Q4: What general strategies can I employ to minimize and identify off-target effects of this compound?
A multi-faceted approach is recommended:
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Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
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Orthogonal validation: Confirm the observed phenotype using structurally unrelated compounds that are known to modulate the same pathway.
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Genetic validation: Use techniques like siRNA or CRISPR to validate that the phenotype is dependent on the hypothesized target.
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Rescue experiments: In a knockdown/knockout model of the hypothesized target, a rescue with a resistant version of the target should reverse the phenotype.
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Target engagement assays: Directly measure the binding of this compound to its intended target within the cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).
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Proteome-wide profiling: Employ unbiased methods such as chemical proteomics to identify the full spectrum of cellular targets for this compound.
Troubleshooting Guides
| Observed Problem | Potential Cause (Off-Target Related) | Suggested Solution |
| High Cytotoxicity at Expected Efficacious Concentrations | This compound may be hitting essential cellular targets. | 1. Perform a detailed cytotoxicity assay (e.g., LDH or CellTox™ Green) to determine the TC50. 2. Lower the concentration of this compound and/or shorten the treatment duration. 3. Use a different assay readout that is less sensitive to general cytotoxicity. |
| Inconsistent Phenotype Across Different Cell Lines | The off-target profile of this compound may vary depending on the proteomic landscape of each cell line. | 1. Characterize the expression levels of the hypothesized on-target and potential off-targets in your cell lines. 2. Use a cell line with a confirmed low expression of a suspected off-target as a negative control. |
| Observed Effect Does Not Correlate with Hypothesized Target Engagement | The phenotype may be driven by an unknown off-target. | 1. Perform an orthogonal validation using a structurally different inhibitor for the same target. 2. Conduct a rescue experiment by re-expressing the target in a knockdown/knockout background. |
| Discrepancy Between In Vitro and In Vivo Results | Off-target effects may be more pronounced in a complex biological system. | 1. Investigate potential off-target liabilities through in silico profiling or screening against a panel of known off-targets. 2. Consider formulation or delivery strategies that may improve target specificity. |
Quantitative Data
Due to the limited publicly available data for this compound, the following table presents representative IC50 values for related iridoid glycosides in an anti-inflammatory context. This data can serve as a starting point for designing dose-response experiments.
| Compound | Assay | Cell Line | IC50 (µM) |
| Iridoid Glycoside 9 | Nitric Oxide Production | RAW264.7 | 6.13 |
| Iridoid Glycoside 10 | Nitric Oxide Production | RAW264.7 | 13.0 |
| Iridoid Glycoside 15 | Nitric Oxide Production | RAW264.7 | 8.25 |
Data sourced from a study on anti-inflammatory iridoid glycosides.[2]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (TC50) of this compound using a Resazurin-Based Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x stock of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
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Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 24-72 hours, depending on the typical duration of your primary assay.
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Resazurin (B115843) Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
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Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the TC50 value.
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Protein Denaturation
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Reaction Mixture Preparation: In a tube, mix 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.
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Control Preparation: Prepare a control tube with 2 mL of distilled water instead of the this compound solution.
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Incubation: Incubate the mixtures at 37°C for 15 minutes.
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Heat Denaturation: Heat the mixtures at 70°C for 5 minutes.
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Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
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Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = (Absorbance of Control - Absorbance of Sample) / Absorbance of Control * 100
Visualizations
Caption: A general experimental workflow for assessing the off-target effects of this compound.
Caption: A troubleshooting decision tree for investigating suspected off-target effects.
Caption: A hypothetical signaling pathway illustrating on- and off-target effects of this compound.
References
challenges in synthesizing Dipsanoside A and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Dipsanoside A. The information is based on the reported enantioselective total synthesis by Yoshidome et al.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the total synthesis of this compound?
A1: The total synthesis of this compound is achieved through a divergent strategy. This approach involves the synthesis of key monomeric iridoid glycoside units, specifically derivatives of loganin (B1675030) and secologanin (B1681713). These monomers are then sequentially condensed to build the hetero-oligomeric structure of this compound. This modular strategy allows for the efficient construction of the complex final product.
Q2: What are the key starting materials for the synthesis?
A2: The synthesis starts from commercially available materials to produce key intermediates such as secologanin tetraacetate. The enantioselective synthesis of these core iridoid structures is a critical phase of the overall process.
Q3: What are the most challenging steps in the synthesis of this compound?
A3: The most technically demanding aspects of the this compound synthesis include:
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Stereoselective formation of the iridoid core: Achieving the correct stereochemistry in the cis-fused cyclopenta[c]pyran ring system is a significant hurdle.
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Glycosylation reactions: The stereoselective formation of the glycosidic bonds to connect the iridoid units is crucial and can be challenging to control.
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Protecting group strategy: A robust and orthogonal protecting group strategy is essential to selectively mask and deprotect the various hydroxyl groups present in the molecule throughout the multi-step synthesis.
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Purification of intermediates: The purification of polar, glycosylated intermediates can be complex and may require specialized chromatographic techniques.
Troubleshooting Guides
Problem 1: Low yield in the synthesis of the loganin monomer unit.
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Question: I am experiencing low yields during the stereoselective reductive cyclization of the secologanin derivative to form the loganin monomer. What are the potential causes and solutions?
-
Answer:
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Incomplete reaction: The reduction may not be going to completion. Monitor the reaction progress carefully using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction stalls, consider adding a fresh portion of the reducing agent.
-
Suboptimal reaction conditions: The temperature and reaction time are critical parameters. Ensure the reaction is carried out at the recommended low temperature to maximize stereoselectivity and yield.
-
Reagent quality: The quality of the reducing agent is paramount. Use a freshly opened bottle or a recently titrated solution to ensure its activity.
-
Moisture contamination: Iridoid synthesis is often sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Reducing Agent | NaBH(OAc)₃ | Use a fresh, high-purity batch. |
| Solvent | Anhydrous CH₂Cl₂ | Ensure the solvent is freshly distilled and dry. |
| Temperature | -78 °C to -20 °C | Maintain a stable low temperature throughout the addition of the reducing agent. |
| Reaction Time | 2 hours | Monitor by TLC to determine the optimal reaction time for your specific setup. |
Problem 2: Poor stereoselectivity in the glycosylation step.
-
Question: The glycosylation reaction to couple the iridoid monomers is resulting in a mixture of anomers. How can I improve the stereoselectivity?
-
Answer:
-
Choice of glycosyl donor and promoter: The nature of the glycosyl donor (e.g., trichloroacetimidate, thioglycoside) and the Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) significantly influences the stereochemical outcome. Refer to the specific protocol for the recommended combination.
-
Solvent effects: The polarity and coordinating ability of the solvent can affect the stereoselectivity. Non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) often favor the formation of the desired β-glycoside.
-
Temperature control: Glycosylation reactions are typically performed at low temperatures to enhance selectivity. Precise temperature control is crucial.
-
Protecting groups on the glycosyl donor: The protecting groups on the sugar moiety can influence the stereochemical outcome through neighboring group participation. Acetyl or benzoyl groups at the C-2 position of the glucose unit can promote the formation of the 1,2-trans-glycoside (β-linkage).
-
| Glycosylation Parameter | Recommendation for β-selectivity |
| Glycosyl Donor | Per-O-acetylated glucosyl trichloroacetimidate |
| Promoter | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |
| Temperature | -78 °C to 0 °C |
Problem 3: Difficulty in removing protecting groups.
-
Question: I am struggling with the final deprotection step to obtain this compound. The reaction is either incomplete or leads to decomposition of the product. What should I do?
-
Answer:
-
Orthogonality of protecting groups: The success of the deprotection relies on the use of an orthogonal protecting group strategy throughout the synthesis. Ensure that the conditions used to remove one type of protecting group do not affect others.
-
Reagent purity and stoichiometry: Use fresh, high-quality deprotection reagents and carefully control the stoichiometry. For example, when removing silyl (B83357) ethers, ensure the fluoride (B91410) source is potent. For hydrogenolysis of benzyl (B1604629) ethers, the catalyst activity is critical.
-
Reaction conditions: Temperature and reaction time are crucial. Some deprotection reactions may require elevated temperatures, while others need to be performed at low temperatures to avoid side reactions.
-
Product instability: this compound is a complex molecule and may be sensitive to harsh deprotection conditions. Consider using milder deprotection methods if decomposition is observed. For instance, for the removal of acetyl groups, a mild base like potassium carbonate in methanol (B129727) can be employed.
-
| Protecting Group | Deprotection Reagent | Key Considerations |
| Acetyl (Ac) | K₂CO₃ in MeOH | Mild basic conditions, monitor carefully to avoid epimerization. |
| Benzyl (Bn) | H₂, Pd/C | Ensure catalyst is active; reaction time may vary. |
| Silyl (e.g., TBS) | TBAF in THF | Use a freshly prepared solution of TBAF. |
Experimental Protocols & Visualizations
Key Experimental Workflow: Synthesis of this compound
The overall synthetic workflow for this compound involves the preparation of monomeric units followed by their sequential coupling.
Logical Relationship: Troubleshooting Glycosylation Stereoselectivity
This diagram illustrates the factors influencing the stereochemical outcome of the glycosylation reaction and the corresponding troubleshooting steps.
Validation & Comparative
Dipsanoside A: A Comparative Analysis of Bioactivity with Other Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Dipsanoside A versus other prominent iridoid glycosides. While research into the specific bioactivities of this compound is limited, this document summarizes the available data and contrasts it with the well-documented effects of other iridoids in key bioassays.
Executive Summary
This compound, a tetrairidoid glucoside isolated from Dipsacus asper, remains largely uncharacterized in terms of its specific biological activities. Initial cytotoxicity screenings have indicated a lack of significant cytotoxic effects. In contrast, other iridoid glycosides, including those from the same plant genus and others such as loganin (B1675030) and catalpol (B1668604), have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This guide presents the available data to highlight the current state of research and identify areas for future investigation into the therapeutic potential of this compound.
Comparative Bioactivity Data
Due to the limited quantitative data available for this compound, a direct comparison of its potency with other iridoid glycosides is challenging. The following table summarizes the known information for this compound alongside quantitative data for other selected iridoids.
| Iridoid Glycoside | Bioassay | Cell Line/Model | Key Findings | IC50/EC50 | Reference |
| This compound | Cytotoxicity | Not specified | No obvious activity | Not reported | [1] |
| Dipasperoside B | Anti-inflammatory (NO Production) | RAW 264.7 | Inhibition of nitric oxide production | 21.3 µM | |
| Loganin | Anti-inflammatory (NO Production) | RAW 264.7 | Dose-dependent inhibition of nitric oxide | Not explicitly stated, but significant at 30 µM | |
| Unnamed Iridoids from D. asper | Neuroprotection | PC12 cells | Moderate neuroprotective effects against Aβ₂₅₋₃₅ induced cell death | Not reported | [2] |
| Catalpol | Anticancer | Various | Weak inhibitory activity on pancreatic and esophageal cancer cells | Not specified | [3] |
Key Bioassays and Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Objective: To assess the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Loganin) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Neuroprotective Activity: MTT Assay for Cell Viability
Objective: To evaluate the protective effect of a compound against neurotoxin-induced cell death in a neuronal cell line.
Experimental Protocol:
-
Cell Culture: Pheochromocytoma (PC12) cells, a common model for neuronal cells, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 2 hours.
-
Induction of Cytotoxicity: A neurotoxin, such as amyloid-beta peptide (Aβ₂₅₋₃₅) at a final concentration of 20 µM, is added to the wells to induce cell death.
-
Incubation: The plates are incubated for 24 hours.
-
MTT Assay: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.
Cytotoxicity: General MTT Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay and Absorbance Reading: The MTT assay is performed as described in the neuroprotection protocol. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
Iridoid glycosides often exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.
Caption: Simplified NF-κB signaling pathway in inflammation.
General Experimental Workflow for Cell-Based Bioassays
The following diagram illustrates a typical workflow for in vitro cell-based assays like the MTT or Griess assay.
Caption: General workflow for in vitro cell-based bioassays.
Conclusion
The current body of scientific literature provides limited insight into the specific bioactivities of this compound. While its congener, Dipasperoside B, and other iridoids from Dipsacus asper show promise in anti-inflammatory and neuroprotective assays, this compound itself has been reported to lack obvious cytotoxicity. In contrast, other iridoid glycosides like loganin and catalpol have been more extensively studied, with established anti-inflammatory and potential anticancer effects.
This comparative guide underscores the need for further research to elucidate the pharmacological profile of this compound. Future studies should focus on a broader range of bioassays to explore its potential anti-inflammatory, neuroprotective, antioxidant, and other therapeutic properties. Such investigations will be crucial in determining whether this compound holds untapped potential as a bioactive compound.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Dipsanoside A and Dexamethasone
A comprehensive guide for researchers and drug development professionals on the mechanisms and efficacy of a natural iridoid glycoside versus a synthetic corticosteroid in modulating inflammatory responses.
In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic drugs offer promising avenues for research and development. This guide provides a detailed comparison of the anti-inflammatory effects of Dipsanoside A, a naturally occurring iridoid glycoside, and dexamethasone (B1670325), a potent synthetic corticosteroid. This analysis is based on available experimental data and aims to elucidate their respective mechanisms of action, particularly their impact on key signaling pathways involved in inflammation.
Comparative Efficacy in Modulating Inflammatory Mediators
The anti-inflammatory potency of both compounds can be evaluated by their ability to inhibit the production of key inflammatory mediators in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
| Inflammatory Mediator | This compound (as Scandoside) | Dexamethasone |
| Nitric Oxide (NO) | Significantly decreased production in LPS-induced RAW 264.7 macrophages.[1][2][3][4][5] | Inhibited production in LPS-stimulated murine J774 macrophages. |
| Prostaglandin E2 (PGE2) | Significantly decreased production in LPS-induced RAW 264.7 macrophages. | Known to inhibit the synthesis of prostaglandins. |
| Tumor Necrosis Factor-α (TNF-α) | Significantly decreased production in LPS-induced RAW 264.7 macrophages. | Downregulates the expression of pro-inflammatory cytokines like TNF-α. |
| Interleukin-6 (IL-6) | Significantly decreased production in LPS-induced RAW 264.7 macrophages. | Downregulates the expression of pro-inflammatory cytokines like IL-6. |
| Interleukin-1β (IL-1β) | Not explicitly reported for Scandoside. | Downregulates the expression of pro-inflammatory cytokines like IL-1β. |
Mechanisms of Action: A Tale of Two Pathways
Both this compound (as Scandoside) and dexamethasone exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound (as Scandoside): Targeting Upstream Kinases
Scandoside's anti-inflammatory action is characterized by its ability to suppress the activation of key upstream kinases in both the NF-κB and MAPK signaling cascades.
-
NF-κB Pathway: Scandoside inhibits the phosphorylation of IκB-α (Inhibitor of NF-κB alpha). This prevents the degradation of IκB-α and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes.
-
MAPK Pathway: Scandoside has been shown to suppress the phosphorylation of all three major MAPKs: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). By inhibiting these kinases, it blocks the downstream signaling events that lead to the production of inflammatory mediators.
References
- 1. mdpi.com [mdpi.com]
- 2. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 M… [ouci.dntb.gov.ua]
- 3. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Activity of Dipsacus Saponins in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective activity of saponins (B1172615) derived from Dipsacus asperoides, with a focus on the potential of its constituents, against other well-established neuroprotective agents. The data presented is primarily based on studies of the total saponin (B1150181) extract of Dipsacus asperoides (tSDA) due to the limited availability of research on isolated compounds like Dipsanoside A. This guide aims to offer a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases.
Comparative Analysis of Neuroprotective Activity
The neuroprotective efficacy of Dipsacus asperoides saponins is benchmarked against Ginsenoside Rb1, a well-characterized neuroprotective saponin, and Edaravone, a clinically approved antioxidant for stroke. The following tables summarize the available quantitative data from in vitro studies on primary neurons.
Table 1: Neuroprotection against Beta-Amyloid (Aβ)-Induced Toxicity
| Compound/Extract | Model System | Aβ Insult | Concentration | Outcome Measure | Result | Citation |
| Total Saponin of Dipsacus asperoides (tSDA) | Primary Cultured Neurons | Aβ 25-35 (35 µM) | 1-300 mg/L | Neuronal Survival Rate | Increased by nearly 50% | [1] |
| Total Saponin of Dipsacus asperoides (tSDA) | Primary Cultured Neurons | Aβ 25-35 (35 µM) | 1-300 mg/L | LDH Release | Distinctly decreased | [1] |
| Ginsenoside Rb1 | Primary Cortical Neurons | Aβ 1-42 (2 µM) | 0.1, 1, 10 µM | Neuronal Survival Rate | Significantly increased | |
| Ginsenoside Rb1 | Primary Cortical Neurons | Aβ 1-42 (2 µM) | 0.1, 1, 10 µM | LDH Release | Distinctly decreased |
Table 2: Attenuation of Oxidative Stress
| Compound/Extract | Model System | Oxidative Insult | Concentration | Outcome Measure | Result | Citation |
| Total Saponin of Dipsacus asperoides (tSDA) | Primary Cultured Neurons | Aβ 25-35 (35 µM) | 1-300 mg/L | Malondialdehyde (MDA) Level | Distinctly decreased | [1] |
| Ginsenoside Rb1 | Primary Cortical Neurons | Aβ 1-42 (2 µM) | 0.1, 1, 10 µM | Malondialdehyde (MDA) Product | Distinctly decreased | |
| Edaravone | iPSC-derived Motor Neurons | H₂O₂ (25 µM) | Not specified | Neurite Length Reduction | 26% reduction (vs. 93% in control) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments typically employed in the assessment of neuroprotective agents in primary neuron cultures.
Primary Cortical Neuron Culture
This protocol outlines the procedure for establishing primary cortical neuron cultures from embryonic rats, a common model for in vitro neuroprotection studies.
-
Materials: Timed-pregnant Sprague-Dawley rat (E18), dissection medium (e.g., Hibernate-E), papain dissociation system, plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin), culture plates/coverslips coated with poly-D-lysine and laminin.
-
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols and dissect the E18 embryos.
-
Isolate the cerebral cortices from the embryonic brains in chilled dissection medium.
-
Mince the cortical tissue and enzymatically digest it using a papain dissociation system.
-
Gently triturate the digested tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density onto coated culture vessels in the plating medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform partial media changes every 2-3 days.
-
Induction of Neuronal Injury
To evaluate the protective effects of a compound, neuronal injury is induced using various stressors.
-
Beta-Amyloid (Aβ) Toxicity:
-
Prepare aggregated Aβ peptides (e.g., Aβ 25-35 or Aβ 1-42) by incubating the peptide solution at 37°C for a specified period.
-
Treat mature primary neuron cultures (typically 7-10 days in vitro) with the aggregated Aβ at a predetermined neurotoxic concentration.
-
Incubate for 24-48 hours to induce neuronal damage.
-
-
Oxidative Stress:
-
Prepare a stock solution of an oxidizing agent such as hydrogen peroxide (H₂O₂) or glutamate.
-
Expose mature primary neuron cultures to the oxidizing agent at a concentration known to induce oxidative stress and cell death.
-
The duration of exposure can range from a few hours to 24 hours depending on the agent and its concentration.
-
Assessment of Neuroprotection
Several assays are used to quantify the extent of neuronal damage and the protective effects of the test compound.
-
Cell Viability Assay (MTT Assay):
-
After the injury-inducing treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Higher absorbance indicates greater cell viability.
-
-
Lactate Dehydrogenase (LDH) Release Assay:
-
Collect the culture medium from each well after treatment.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the medium.
-
Follow the manufacturer's instructions to mix the medium with the assay reagents.
-
Measure the absorbance at the recommended wavelength. Increased LDH release is indicative of greater cell death.
-
-
Malondialdehyde (MDA) Assay:
-
Lyse the treated neurons and collect the cell lysates.
-
Use a commercial MDA assay kit to measure the levels of MDA, a marker of lipid peroxidation.
-
The assay typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance or fluorescence at the specified wavelength. Elevated MDA levels signify increased oxidative stress.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in neuroprotection and a typical experimental workflow.
Caption: Proposed neuroprotective signaling pathways of Dipsacus saponins.
Caption: Experimental workflow for validating neuroprotective activity.
References
Dipsanoside A vs. Whole Dipsacus asper Extract: A Comparative Efficacy Guide for Researchers
An objective analysis of the available experimental data on the anti-osteoporotic effects of Dipsanoside A and the whole extract of Dipsacus asper.
Introduction
Dipsacus asper, commonly known as Xu Duan, is a traditional Chinese medicine herb long used for the treatment of bone and joint disorders, including osteoporosis and fractures. The therapeutic effects of this plant are attributed to a complex mixture of bioactive compounds, including iridoid glycosides, triterpenoid (B12794562) saponins, and polysaccharides. Among these, this compound, an iridoid glycoside, and Asperosaponin VI, a triterpenoid saponin, are considered significant active constituents. This guide provides a comparative overview of the efficacy of the whole Dipsacus asper extract versus its isolated components, with a focus on this compound, based on available preclinical data. The aim is to assist researchers, scientists, and drug development professionals in understanding the current landscape of research and identifying areas for future investigation.
While direct comparative studies quantifying the efficacy of this compound against the whole Dipsacus asper extract are limited in the current literature, this guide synthesizes available data for an indirect comparison, primarily focusing on the shared therapeutic area of osteoporosis. One study identified this compound as a key contributor to the anti-osteoporotic efficacy of the whole extract, although it did not provide data on the isolated compound's activity. This comparison, therefore, draws upon studies of the whole extract and its other major components, such as Asperosaponin VI and a polysaccharide fraction, to provide a broader understanding of their relative contributions to the plant's overall therapeutic effect.
Quantitative Data Summary: Anti-Osteoporotic Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-osteoporotic effects of the whole Dipsacus asper extract and its major active components.
Table 1: In Vitro Efficacy on Osteoblast Function
| Test Article | Cell Line | Concentration | Key Findings | Reference |
| Asperosaponin VI | MC3T3-E1 | 10⁻⁶ M | Significant induction of proliferation, differentiation, and mineralization. Increased ALP activity and BMP-2 synthesis. | [1][2] |
| Asperosaponin VI | OVX rat BMSCs | Not specified | Promoted proliferation and osteogenic differentiation (increased ALP activity and calcified nodule formation). | |
| Dipsacus asper Polysaccharide (DAP) | Not available | Not available | Promotes osteoblast proliferation and differentiation. |
Note: Quantitative data for this compound on osteoblast function was not available in the reviewed literature.
Table 2: In Vivo Efficacy in Ovariectomized (OVX) Rodent Models of Osteoporosis
| Test Article | Animal Model | Dosage | Duration | Key Findings | Reference |
| Dipsacus asper Polysaccharide (DAP) | OVX Rats | 50 and 200 mg/kg/day | 12 weeks | Significantly prevented OVX-induced bone loss, improved biomechanical properties, and regulated serum biomarkers (increased ALP, OC; decreased TRAP, DPD/Cr). | [3] |
| Raw Dipsacus asper Extract | OVX Rats | Not specified | Not specified | Increased bone mineral content, bone mineral density, trabecular bone area, and number of trabeculae. | [4] |
| Salt-processed Dipsacus asper Extract | OVX Rats | Not specified | Not specified | Showed stronger anti-osteoporotic effects compared to the raw extract at the same dose. | [4] |
Experimental Protocols
In Vitro Osteoblast Differentiation Assay (Asperosaponin VI)
-
Cell Line: MC3T3-E1 (pre-osteoblastic cells) and primary osteoblastic cells.
-
Treatment: Asperosaponin VI (ASA VI) at a concentration of 10⁻⁶ M.
-
Assays Performed:
-
Cell Proliferation: Measured to assess the effect of ASA VI on osteoblast growth.
-
Alkaline Phosphatase (ALP) Activity: A key marker of early osteoblast differentiation.
-
Mineralized Matrix Formation: Assessed by staining (e.g., Alizarin Red S) to measure late-stage osteoblast function.
-
Gene and Protein Expression: Western blotting and/or RT-PCR to measure levels of osteogenic markers such as Bone Morphogenetic Protein-2 (BMP-2), p38, and ERK1/2.
-
In Vivo Ovariectomized (OVX) Rat Model (Dipsacus asper Polysaccharide)
-
Animal Model: Female Sprague-Dawley rats.
-
Induction of Osteoporosis: Bilateral ovariectomy was performed to induce estrogen deficiency, mimicking postmenopausal osteoporosis.
-
Treatment: Homogenous polysaccharide from Dipsacus asper (DAP) administered orally at doses of 50 and 200 mg/kg body weight daily for 12 weeks.
-
Outcome Measures:
-
Bone Mineral Density (BMD) and Biomechanical Strength: Femurs were analyzed to assess bone strength and density.
-
Serum Biomarkers: Levels of alkaline phosphatase (ALP), osteocalcin (B1147995) (OC), tartrate-resistant acid phosphatase (TRAP), and deoxypyridinoline/creatinine (DPD/Cr) were measured to assess bone turnover.
-
Histopathological Examination: Bone tissue was examined for structural changes.
-
Gene and Protein Expression: Expression of RANKL, RANK, OPG, VEGF, PI3K, Akt, and eNOS was analyzed in bone tissue to elucidate the mechanism of action.
-
Signaling Pathways and Mechanisms of Action
The anti-osteoporotic effects of Dipsacus asper and its components are mediated through multiple signaling pathways that regulate bone remodeling by promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.
Asperosaponin VI in Osteoblasts
Asperosaponin VI has been shown to promote osteoblast differentiation and maturation, leading to increased bone formation. This is achieved through the activation of the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway, which in turn activates downstream kinases p38 and ERK1/2. It also appears to promote osteogenic differentiation through the PI3K/AKT signaling pathway.
References
- 1. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of Dipsacus asper polysaccharide on osteoporosis in vivo by regulating RANKL/RANK/OPG/VEGF and PI3K/Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asperosaponin VI suppresses ferroptosis in chondrocytes and ameliorates osteoarthritis by modulating the Nrf2/GPX4/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipsanoside A and Other Natural Compounds in Inflammation, Neuroprotection, and Hepatoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Dipsanoside A and other selected natural compounds with known anti-inflammatory, neuroprotective, and hepatoprotective properties. While experimental data for this compound remains limited in publicly accessible literature, this document synthesizes available information on structurally related and functionally similar compounds to offer a valuable resource for research and development. The performance of Scandoside, Loganin (B1675030), and Asperosaponin VI is presented with supporting experimental data and detailed methodologies.
Executive Summary
This compound, a tetrairidoid glucoside isolated from Dipsacus asper, belongs to a class of natural products with significant therapeutic potential. Plants of the Dipsacus genus have a long history in traditional medicine for treating inflammatory conditions, bone and joint disorders, and liver ailments. This guide explores the established biological activities of compounds sharing structural similarities or therapeutic applications with this compound, providing a framework for understanding its potential mechanisms of action and guiding future research.
Comparative Data of Bioactive Compounds
The following table summarizes the quantitative data on the anti-inflammatory, neuroprotective, and hepatoprotective effects of the selected natural compounds.
| Compound | Biological Activity | Assay | Cell Line/Model | Concentration/Dose | Result | Reference |
| Scandoside | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | 40, 80, 160 µg/mL | Dose-dependent decrease in NO production. | [1] |
| Anti-inflammatory | PGE2, TNF-α, IL-6 Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | 160 µg/mL | Significant reduction in PGE2, TNF-α, and IL-6 levels. | [1] | |
| Loganin | Neuroprotective | Aβ25-35-induced cytotoxicity | PC12 Cells | Not specified | Prevented cell death and suppressed ROS generation. | [2] |
| Anti-inflammatory | iNOS, COX-2, TNF-α expression | Aβ25-35-injured PC12 Cells | Not specified | Suppressed the expression of inflammatory mediators. | [2] | |
| Asperosaponin VI | Hepatoprotective | Alcohol-induced liver injury | C57BL/6J mice | Not specified | Significant protective effect against alcoholic liver injury, reduced serum ALT and AST levels. | [3] |
| Hepatoprotective | Alcohol-induced cytotoxicity | HepG2 Cells | Not specified | Reduced ALT and AST levels in alcohol-exposed cells. | [3] |
Note: Specific IC50 values for Scandoside's inhibition of NO production were not explicitly stated in the referenced abstract, but a dose-dependent effect was confirmed.
Detailed Experimental Protocols
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of Scandoside.[1]
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Scandoside at 40, 80, and 160 µg/mL) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples.
-
Data Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite levels in compound-treated cells to those in LPS-stimulated cells without treatment.
Neuroprotective Activity Assay: Aβ-induced Cytotoxicity in PC12 Cells
This protocol is based on the methodology to assess the neuroprotective effects of Loganin.[2]
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.
-
Compound Pre-treatment: Cells are pre-treated with the test compound (e.g., Loganin) for a specified period before the addition of the neurotoxic agent.
-
Induction of Neurotoxicity: Amyloid-beta peptide 25-35 (Aβ25-35) is added to the cell culture to induce cytotoxicity.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the cell viability is expressed as a percentage of the control group.
-
Mechanistic Studies: Further assays can be conducted to evaluate the mechanism of neuroprotection, such as measuring reactive oxygen species (ROS) generation, caspase-3 activity, and the expression of inflammatory proteins (iNOS, COX-2, TNF-α) via Western blotting or ELISA.
Hepatoprotective Activity Assay: Alcohol-Induced Liver Injury Model
This protocol is based on the in vivo and in vitro methods used to evaluate the hepatoprotective effects of Asperosaponin VI.[3]
-
In Vivo Model (Mice):
-
Animal Model: C57BL/6J mice are used to establish an alcoholic fatty liver disease (AFLD) model using the Lieber-DeCarli liquid diet.
-
Compound Administration: The test compound (e.g., Asperosaponin VI) is administered to the mice.
-
Biochemical Analysis: At the end of the study period, blood samples are collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess liver damage.
-
-
In Vitro Model (HepG2 Cells):
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium.
-
Induction of Cytotoxicity: Cells are exposed to alcohol to induce cellular damage.
-
Compound Treatment: The test compound is added to the culture medium.
-
Biochemical Analysis: The levels of ALT and AST in the cell culture supernatant are measured to assess hepatocyte injury.
-
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathways
Natural compounds often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Inhibition of NF-κB and MAPK pathways by natural compounds.
Scandoside and Loganin have been shown to inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades.[1][2] This inhibition prevents the translocation of transcription factors like NF-κB and AP-1 to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening natural compounds for their biological activities.
Caption: A typical workflow for natural product drug discovery.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently sparse in the available literature, the data from structurally and functionally related compounds like Scandoside, Loganin, and Asperosaponin VI provide a strong rationale for its potential as a therapeutic agent. The consistent anti-inflammatory, neuroprotective, and hepatoprotective effects observed for compounds from the Dipsacus genus and other natural sources highlight promising avenues for future research.
To fully elucidate the therapeutic potential of this compound, further studies are warranted. Specifically, quantitative in vitro and in vivo experiments are necessary to determine its efficacy and to delineate its precise mechanisms of action. Comparative studies with the compounds presented in this guide will be crucial for positioning this compound in the landscape of natural product-based therapeutics.
References
- 1. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of loganin against Aβ25-35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asperosaponin VI protects alcohol-induced hepatic steatosis and injury via regulating lipid metabolism and ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Antioxidants: Dipsacus Asperoides Extract vs. Vitamin C
In the relentless pursuit of novel therapeutic agents, natural products remain a vast and promising frontier. Among these, compounds with potent antioxidant properties are of particular interest to researchers in drug development for their potential to combat oxidative stress-related diseases. This guide provides a comparative analysis of the antioxidant potential of extracts from Dipsacus asperoides against the well-established antioxidant, Vitamin C.
Quantitative Antioxidant Activity: A Comparative Look
To objectively assess antioxidant potency, the half-maximal inhibitory concentration (IC50) is a widely accepted metric, particularly in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value signifies a higher antioxidant activity. The following table summarizes the reported IC50 values for Dipsacus asperoides extracts and Vitamin C from various studies.
| Antioxidant | Assay | IC50 Value (µg/mL) | Source |
| Dipsacus asperoides Water Extract | DPPH Radical Scavenging | Not specified, but showed highest activity among water, methanol (B129727), and acetone (B3395972) extracts. | [3] |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | 2.260 | [4] |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | 8.4 | [5] |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | 10.65 | [6] |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | 16.26 | [7] |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | 24.34 | [8] |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | 43.2 | [9] |
Note: The IC50 values for Vitamin C can vary between studies due to differences in experimental conditions. The data presented here showcases a range of reported values. Direct quantitative comparison with a purified Dipsanoside A is not possible due to a lack of available data.
Experimental Protocols: The DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound. The following provides a generalized protocol for this key experiment.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the concentration of the antioxidant and its scavenging activity.[10]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (e.g., Dipsacus asperoides extract, Vitamin C)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of the test compound.
-
Add a fixed volume of the DPPH solution to each dilution of the test compound in a microplate well or cuvette.
-
A control is prepared with the solvent and DPPH solution without the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH Radical Scavenging Assay Workflow
Signaling Pathways in Antioxidant Action
The antioxidant effects of natural compounds are often mediated through complex cellular signaling pathways. While the specific pathways for this compound are not yet fully elucidated, the antioxidant mechanisms of flavonoids (present in Dipsacus asperoides) and Vitamin C are better understood.
Flavonoids (as found in Dipsacus asperoides): Flavonoids are known to exert their antioxidant effects through multiple mechanisms. They can directly scavenge reactive oxygen species (ROS) and also modulate intracellular signaling pathways involved in cellular defense against oxidative stress. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes.
Antioxidant Signaling Pathway of Flavonoids
Vitamin C (Ascorbic Acid): Vitamin C is a potent water-soluble antioxidant that directly scavenges a wide variety of ROS, including superoxide (B77818) and hydroxyl radicals.[3][11] Its antioxidant action involves donating electrons to neutralize free radicals. Beyond direct scavenging, Vitamin C can also regenerate other antioxidants, such as Vitamin E, from their radical forms. Furthermore, it can influence signaling pathways by modulating the activity of transcription factors like NF-κB, which is involved in inflammatory responses often linked to oxidative stress.[11]
Antioxidant Mechanisms of Vitamin C
Conclusion
This comparative guide highlights the antioxidant potential of Dipsacus asperoides extract in relation to the well-established antioxidant, Vitamin C. While direct quantitative comparisons involving purified this compound are currently limited by the available data, the antioxidant activity of the whole extract, likely attributable to its rich phytochemical composition including flavonoids, is evident. Both Dipsacus asperoides extract and Vitamin C demonstrate the ability to scavenge free radicals and influence cellular signaling pathways related to oxidative stress. Further research to isolate and characterize the antioxidant activity of individual compounds like this compound from Dipsacus asperoides is warranted to fully understand their therapeutic potential and mechanisms of action. This will enable more precise head-to-head comparisons and facilitate the development of novel antioxidant-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. nehu.ac.in [nehu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unraveling the Therapeutic Target of Dipsanoside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, has garnered interest for its potential therapeutic applications. Traditional use and modern research on Dipsacus asper extracts suggest a range of biological activities, including anti-inflammatory, osteoprotective, and neuroprotective effects. However, the precise molecular target of this compound remains an area of active investigation. This guide provides a comprehensive comparison of the current understanding of this compound's therapeutic target, drawing from studies on the whole plant extract, the broader class of iridoid glycosides, and related compounds. While a definitive, single therapeutic target for this compound has yet to be conclusively identified in publicly available research, this guide synthesizes existing data to illuminate its likely mechanisms of action and potential molecular targets.
Putative Therapeutic Targets and Signaling Pathways
Based on the biological activities of Dipsacus asper extracts and the known functions of iridoid glycosides, the therapeutic action of this compound is likely mediated through the modulation of key signaling pathways involved in inflammation and bone metabolism.
Anti-inflammatory Action: Modulation of NF-κB and MAPK Signaling
Extracts from Dipsacus asper have demonstrated significant anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory mediators, a process often regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation. Aqueous extracts of Dipsacus asperoides have been shown to suppress the activation of NF-κB in macrophages, a key cell type in the inflammatory response. This suppression is a plausible mechanism for the anti-inflammatory effects of this compound.
-
MAPK Pathway (ERK1/2): The MAPK family of proteins, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2), plays a crucial role in cellular responses to external stimuli, including inflammation. Studies have indicated that Dipsacus asperoides extract inhibits the ERK1/2 pathway, suggesting that this compound may exert its anti-inflammatory effects through this mechanism.
Osteoprotective Effects: Influence on Osteoblast Differentiation
Dipsacus asper has a traditional reputation for promoting bone healing. Modern research has begun to uncover the molecular basis for this, with studies pointing towards the promotion of osteoblast differentiation.
-
BMP-2/p38 and ERK1/2 Pathway: Asperosaponin VI, another bioactive compound from Dipsacus asper, has been shown to induce osteoblast differentiation through the Bone Morphogenetic Protein-2 (BMP-2)/p38 and ERK1/2 signaling pathways[1]. Given that this compound is also a major constituent of this plant, it is plausible that it shares a similar mechanism of action in promoting bone formation.
Potential Antibacterial Activity
While not specific to this compound, some research suggests that "dipsanosides" possess bactericidal properties by targeting DNA gyrase B and tyrosyl-tRNA synthetase. Further investigation is required to confirm if this compound specifically inhibits these bacterial enzymes.
Comparative Data on Bioactivity
The following table summarizes the observed biological effects of Dipsacus asper extracts and related compounds, providing an inferential basis for the potential therapeutic targets of this compound.
| Compound/Extract | Biological Activity | Implicated Signaling Pathway/Target | Reference |
| Dipsacus asperoides Aqueous Extract | Anti-inflammatory | Inhibition of NF-κB and ERK1/2 | [2] |
| Asperosaponin VI (from Dipsacus asper) | Osteoblast Differentiation | Activation of BMP-2/p38 and ERK1/2 | [1] |
| Iridoid Glycosides (General) | Neuroprotective, Anti-inflammatory, Anti-cancer | Various, including modulation of inflammatory and apoptotic pathways | [2][3][4][5][6] |
| "Dipsanosides" | Bactericidal | Potential inhibition of DNA gyrase B and tyrosyl-tRNA synthetase |
Experimental Protocols
The following are generalized methodologies for key experiments that would be essential in confirming the therapeutic target of this compound.
Target Identification using Affinity Chromatography-Mass Spectrometry
-
Objective: To identify proteins that directly bind to this compound.
-
Methodology:
-
Immobilization: this compound is chemically coupled to a solid support matrix (e.g., Sepharose beads) to create an affinity column.
-
Cell Lysate Preparation: A protein extract is prepared from a relevant cell line (e.g., macrophages for inflammation studies, osteoblasts for bone studies).
-
Affinity Chromatography: The cell lysate is passed through the this compound-coupled column. Proteins that bind to this compound will be retained on the column, while non-binding proteins will flow through.
-
Elution: The bound proteins are eluted from the column using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).
-
In Vitro Enzyme Inhibition Assay
-
Objective: To determine if this compound directly inhibits the activity of a specific enzyme (e.g., a kinase in the MAPK pathway or a bacterial enzyme).
-
Methodology:
-
Reagents: Purified recombinant enzyme, substrate for the enzyme, this compound at various concentrations, and a suitable buffer system.
-
Assay Procedure: The enzyme, substrate, and this compound are incubated together. The reaction is initiated and allowed to proceed for a defined period.
-
Detection: The product of the enzymatic reaction is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the decrease in enzyme activity in the presence of the compound. The IC50 value (the concentration of this compound that causes 50% inhibition) is calculated.
-
Western Blot Analysis of Signaling Pathway Modulation
-
Objective: To assess the effect of this compound on the activation state of key proteins in a signaling pathway (e.g., phosphorylation of ERK1/2 or IκBα).
-
Methodology:
-
Cell Treatment: Cells are treated with this compound for various times and at different concentrations.
-
Protein Extraction: Total protein is extracted from the treated cells.
-
SDS-PAGE and Western Blotting: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins.
-
Detection and Quantification: The protein bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or colorimetric signal. The band intensities are quantified to determine the change in protein phosphorylation.
-
Visualizing the Pathways
The following diagrams illustrate the putative signaling pathways modulated by components of Dipsacus asper, which may represent the therapeutic targets of this compound.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: Putative osteoblast differentiation pathway modulated by this compound.
Conclusion and Future Directions
While the direct therapeutic target of this compound remains to be definitively established, the available evidence strongly suggests its involvement in modulating key inflammatory and osteogenic signaling pathways, specifically the NF-κB and MAPK (ERK1/2, p38) cascades. The osteoprotective effects may also be linked to the upregulation of BMP-2. Future research employing techniques such as affinity chromatography-mass spectrometry, proteomics, and molecular docking is crucial to pinpoint the direct binding partners of this compound. Furthermore, comparative studies with known inhibitors of the implicated pathways will be instrumental in validating its precise mechanism of action. Elucidating the specific molecular targets will be a critical step in unlocking the full therapeutic potential of this compound for inflammatory diseases and bone disorders.
References
- 1. Asperosaponin VI, a saponin component from Dipsacus asper wall, induces osteoblast differentiation through bone morphogenetic protein-2/p38 and extracellular signal-regulated kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potentials of iridoids derived from Rubiaceae against in vitro and in vivo inflammation: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Dipsanoside A: Unraveling the Correlation Between In Vitro and In Vivo Activity
A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of Dipsanoside A's biological activities. Despite its identification as a novel tetrairidoid glucoside from the traditional medicinal plant Dipsacus asper, specific studies detailing its efficacy and mechanism of action in both laboratory (in vitro) and living organism (in vivo) settings are currently unavailable. [1]
This compound is a recognized phytochemical, and its presence has been confirmed in Dipsacus species, which are known for a variety of medicinal properties.[2][3] However, dedicated research focusing on the correlation of its activity between cell-based assays and animal models has not yet been published.
While direct data on this compound is lacking, the plant it is derived from, Dipsacus asper, is a rich source of other bioactive compounds, primarily triterpenoid (B12794562) saponins (B1172615) and phenolic compounds.[4] Extensive research has been conducted on these other constituents, demonstrating a range of biological effects, including anti-inflammatory and antioxidant activities.[5]
A Look at the Bioactivity of Dipsacus asper Constituents
To provide researchers, scientists, and drug development professionals with relevant information, this guide will focus on the known in vitro and in vivo activities of other major bioactive compounds isolated from Dipsacus asper. This comparative data may offer insights into the potential therapeutic applications of compounds from this plant genus.
In Vitro Activities of Dipsacus asper Saponins
Studies on various saponins isolated from Dipsacus asper have demonstrated significant biological activity in vitro.
| Compound/Extract | In Vitro Assay | Cell Line | Key Findings |
| Hederagenin (B1673034) Saponins | Anticomplementary Activity | - | HN saponin (B1150181) F showed the most potent activity with an IC50 value of 3.7x10⁻⁵ M on the classical pathway.[6] |
| Triterpenoid Saponins | Cell Proliferation & Alkaline Phosphatase Activity | UMR106 (osteoblast-like cells) | Compounds 6 and 7 significantly stimulated cell proliferation and increased alkaline phosphatase activity at a concentration of 4 μM.[4] |
| Phenolic Derivatives | Superoxide (B77818) Radical Scavenging | - | Six phenolic compounds exhibited remarkable antioxidant activities with IC50 values ranging from 2.8 to 12.0 μM.[7] |
| Phenolic Derivatives | AAPH-mediated LDL Oxidation | - | The same six phenolic compounds inhibited LDL oxidation with IC50 values ranging from 6.7 to 8.7 μM.[7] |
Experimental Protocols: In Vitro Assays
A summary of the methodologies employed in the above-referenced in vitro studies is provided below.
Anticomplementary Activity Assay: The anticomplementary activity of hederagenin saponins was evaluated by measuring the inhibition of hemolysis of sensitized sheep red blood cells (for the classical pathway) and rabbit red blood cells (for the alternative pathway) in the presence of the test compounds. The concentration that caused 50% inhibition of hemolysis (IC50) was determined.
Cell Proliferation and Alkaline Phosphatase (ALP) Activity Assay: UMR106 cells were cultured in the presence of various concentrations of triterpenoid saponins. Cell proliferation was assessed using methods like the MTT assay. ALP activity, a marker for osteoblast differentiation, was determined by measuring the hydrolysis of p-nitrophenyl phosphate.
Antioxidant Activity Assays:
-
Superoxide Radical Scavenging: This assay measures the ability of the compounds to scavenge superoxide radicals, which are generated by a specific chemical reaction. The scavenging activity is quantified by spectrophotometrically measuring the reduction of a colored indicator.
-
AAPH-mediated Low-Density Lipoprotein (LDL) Oxidation: This assay assesses the inhibition of LDL oxidation induced by the free radical generator AAPH. The extent of oxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS).
In Vivo Activities of Dipsacus asperoides Extracts
Animal studies utilizing extracts of Dipsacus asperoides have provided evidence for its therapeutic potential.
| Extract | Animal Model | Dosage | Key Findings |
| Dipsacus asperoides (DA) Extract | Ovalbumin-induced murine model of asthma | 20 and 40 mg/kg (oral gavage) | DA treatment significantly decreased the number of inflammatory cells in bronchoalveolar lavage fluid, reduced inflammatory cell infiltration and mucus production in lung tissue, and lowered total and OVA-specific IgE levels.[5] |
Experimental Protocols: In Vivo Studies
Ovalbumin-Induced Asthma Model: Mice are sensitized to ovalbumin (OVA), an allergen, to induce an asthmatic phenotype. The therapeutic effect of the Dipsacus asperoides extract is then evaluated by administering it to the sensitized mice and assessing various markers of allergic inflammation. This includes analyzing the cellular composition of the bronchoalveolar lavage fluid (BALF), histological examination of lung tissue for inflammation and mucus production, and measuring the levels of IgE antibodies in the serum.
Signaling Pathways
While specific signaling pathways for this compound are unknown, research on other constituents of Dipsacus asperoides suggests potential mechanisms of action. For instance, the anti-inflammatory effects of an aqueous extract of Dipsacus asperoides in RAW 264.7 macrophages have been shown to be mediated through the inhibition of the ERK1/2 signaling pathway.
Below is a conceptual diagram illustrating a potential anti-inflammatory signaling pathway that could be investigated for compounds from Dipsacus asper.
Figure 1. A generalized diagram of the NF-κB signaling pathway, a key regulator of inflammation. Compounds from Dipsacus asper may exert anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the transcription of pro-inflammatory genes.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Triterpenoid saponins from Dipsacus asper and their activities in vitro [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro anticomplementary activity of hederagenin saponins isolated from roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of Dipsanoside A: A Comparative Analysis of its Osteogenic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Dipsanoside A, a tetrairidoid glucoside isolated from Dipsacus asper, with a focus on its potential role in bone metabolism. While research on the crude extracts and saponin (B1150181) fractions of Dipsacus asper has demonstrated osteoprotective properties, independent verification and comparative studies on purified this compound are limited. This document synthesizes available information and presents a comparative framework using Icaritin, a well-characterized osteogenic compound, as a benchmark.
Comparative Analysis of Osteogenic Activity
Table 1: Comparison of In Vitro Osteogenic Activity
| Parameter | This compound | Icaritin | Control (Osteogenic Medium) |
| Cell Type | Not Reported | Murine Mesenchymal Stem Cells (MSCs) | Murine Mesenchymal Stem Cells (MSCs) |
| Concentration | Not Reported | 0.1, 1, 10 µM[1] | - |
| Alkaline Phosphatase (ALP) Activity | Data not available | Significant increase (1.5 to 2.5-fold) vs. control[1] | Baseline |
| Mineralization (Alizarin Red S Staining) | Data not available | Significant increase vs. control[1] | Baseline |
| Osteogenic Gene Expression (Runx2, ALP, OCN) | Data not available | Significant upregulation vs. control[2] | Baseline |
Note: The lack of quantitative data for this compound highlights the need for further independent research to validate its biological effects.
Signaling Pathways in Osteogenesis
Understanding the molecular mechanisms underlying the activity of a compound is crucial for drug development. While the specific signaling pathways modulated by this compound in osteogenesis have not been elucidated, we can infer potential targets based on the known pathways involved in bone metabolism.
Diagram 1: Key Signaling Pathways in Osteoblast Differentiation
Caption: Major signaling pathways regulating osteoblast differentiation and function.
Icaritin has been shown to promote osteogenesis by activating the Wnt/β-catenin pathway and upregulating the expression of Runx2 and other osteogenic markers.[2] Future research on this compound should investigate its effects on these key signaling cascades to determine its mechanism of action.
Experimental Protocols
Detailed and independently verified experimental protocols for assessing the biological effects of this compound are not currently published. However, standard methodologies used in the evaluation of osteogenic compounds can be adapted for this purpose.
1. In Vitro Osteoblast Differentiation Assay
-
Cell Culture: Mouse mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in osteogenic induction medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone).
-
Treatment: Cells are treated with varying concentrations of this compound, a positive control (e.g., Icaritin), and a vehicle control.
-
Alkaline Phosphatase (ALP) Staining and Activity Assay: At early time points (e.g., day 7), cells are fixed and stained for ALP, an early marker of osteoblast differentiation. ALP activity is quantified using a colorimetric assay.
-
Mineralization Assay (Alizarin Red S Staining): At later time points (e.g., day 14-21), the formation of mineralized nodules is assessed by staining with Alizarin Red S, which binds to calcium deposits. The stain can be extracted and quantified spectrophotometrically.
-
Gene Expression Analysis (RT-qPCR): RNA is extracted from treated cells to quantify the expression of key osteogenic marker genes, including Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).
Diagram 2: Experimental Workflow for In Vitro Osteogenic Assay
Caption: Workflow for assessing the in vitro osteogenic potential of a compound.
Conclusion and Future Directions
The current body of scientific literature lacks independent verification of the biological effects of this compound, particularly concerning its osteogenic potential. While the traditional use of Dipsacus asper for bone ailments is suggestive, rigorous scientific investigation of the purified compound is necessary.
Future research should focus on:
-
Independent in vitro studies to quantify the effects of this compound on osteoblast differentiation and mineralization, using established protocols as outlined above.
-
Comparative studies evaluating this compound against known osteogenic compounds like Icaritin to determine its relative potency.
-
Mechanistic studies to elucidate the signaling pathways modulated by this compound in bone cells.
-
In vivo studies using animal models of osteoporosis to assess the efficacy of this compound in promoting bone formation and preventing bone loss.
By addressing these research gaps, the scientific community can objectively determine the therapeutic potential of this compound for the treatment of bone-related disorders.
References
Safety Operating Guide
Personal protective equipment for handling Dipsanoside A
Disclaimer: No specific Safety Data Sheet (SDS) for Dipsanoside A is publicly available. The following guidance is based on the general safety protocols for a related class of compounds, saponin (B1150181) glycosides, and standard laboratory best practices. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish a foundation of safety and operational integrity.
Personal Protective Equipment (PPE) and Safety Measures
Given the absence of specific toxicity data for this compound, a conservative approach to personal protection is warranted. The following table summarizes the recommended PPE based on general guidance for handling saponins.[1]
| PPE Category | Item | Specification/Standard | Rationale |
| Eye/Face Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) approved, with side shields. | Protects against dust, aerosols, and splashes.[1] |
| Skin Protection | Laboratory Coat | Fire/flame resistant and impervious. | Prevents contact of this compound with skin.[1] |
| Gloves | Nitrile or other appropriate chemical-resistant gloves. | Minimizes direct dermal contact. | |
| Respiratory Protection | Full-face Respirator | Use if exposure limits are exceeded or irritation is experienced. | Protects against inhalation of dust or aerosols.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name (this compound), CAS number (889678-62-0), and any available hazard information.
-
Log the receipt of the chemical in the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a tightly closed container.[1]
-
The storage area should be a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
3. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash hands thoroughly with soap and water after handling.
4. Emergency Procedures:
-
In case of eye contact: Immediately rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
-
In case of skin contact: Take off contaminated clothing immediately and wash the affected area with soap and water.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
If ingested: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
In case of a spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Use dry clean-up procedures to avoid generating dust.
-
Collect the spilled material in a sealed container for disposal.
-
Wash the spill area with soap and water.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Characterization: As a non-characterized substance, this compound should be treated as hazardous waste.
-
Containerization: Collect waste this compound and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed, and appropriate waste container.
-
Disposal Route: The waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Visualizing Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and emergency decision-making process.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
